molecular formula C21H28N2O3 B1631060 (16R)-Dihydrositsirikine

(16R)-Dihydrositsirikine

Cat. No.: B1631060
M. Wt: 356.5 g/mol
InChI Key: UHOKSUGCIDKRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(16R)-Dihydrositsirikine has been reported in Catharanthus roseus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h4-7,13,16-17,19,22,24H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOKSUGCIDKRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(16R)-Dihydrositsirikine: A Technical Guide to its Discovery and Isolation from Catharanthus roseus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(16R)-Dihydrositsirikine is a Corynanthe-type terpenoid indole (B1671886) alkaloid and a natural product identified in the medicinal plant Catharanthus roseus (L.) G. Don. This plant, a member of the Apocynaceae family, is a rich source of over 130 such alkaloids, some of which, like vinblastine (B1199706) and vincristine, are indispensable chemotherapeutic agents. While not as extensively studied as its more famous counterparts, this compound and its stereoisomers, such as the sitsirikines and isositsirikines, are part of the complex alkaloid profile of C. roseus. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing generalized experimental protocols for its extraction and purification from Catharanthus roseus. Due to the limited availability of specific data for this compound in publicly accessible literature, this guide combines established methods for the isolation of indole alkaloids from this plant with the known chemical properties of the target compound.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to developing effective isolation and characterization protocols.

PropertyValue
Molecular Formula C₂₁H₂₈N₂O₃
Molecular Weight 356.47 g/mol
CAS Number 6519-26-2
Class Terpenoid Indole Alkaloid (Corynanthe type)

Discovery and Initial Characterization

The initial identification of dihydrositsirikine and related isomers from Catharanthus roseus was reported in the early 1980s. Research by Kohl and colleagues led to the isolation of N-oxides of sitsirikine (B1171667) and dihydrositsirikine from the plant. Subsequent work by the same research group in 1984 detailed the isolation of 16R-19,20-E-isositsirikine and 16R-19,20-Z-isositsirikine from cell suspension cultures of Catharanthus roseus, with structural elucidation carried out using spectroscopic methods. The absolute configuration of the related isositsirikine (B207786) was determined through enzymatic conversion from geissoschizine, a known precursor in the biosynthesis of indole alkaloids.

Experimental Protocols: Isolation of this compound

Plant Material and Extraction
  • Plant Material: Dried and powdered leaves of Catharanthus roseus.

  • Extraction Solvent: Methanol (B129727) or a mixture of methanol and water.

  • Procedure:

    • Macerate the powdered plant material in the extraction solvent at room temperature for 24-48 hours with occasional stirring.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process with the plant residue to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Acid-Base Liquid-Liquid Partitioning

This step is crucial for the separation of alkaloids from other plant constituents.

  • Reagents: 2% (v/v) aqueous sulfuric acid, dichloromethane (B109758) (or chloroform), and ammonium (B1175870) hydroxide.

  • Procedure:

    • Dissolve the crude extract in 2% aqueous sulfuric acid to protonate the alkaloids, rendering them water-soluble.

    • Wash the acidic aqueous solution with dichloromethane to remove non-polar and neutral impurities.

    • Make the aqueous layer basic (pH 9-10) by the dropwise addition of ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

    • Extract the alkaloids from the basified aqueous solution with dichloromethane. Repeat the extraction multiple times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a crude alkaloid mixture.

Chromatographic Purification

Further purification of the crude alkaloid mixture is necessary to isolate this compound.

  • Techniques: Column chromatography and/or preparative Thin Layer Chromatography (TLC).

  • Stationary Phase: Silica (B1680970) gel or alumina.

  • Mobile Phase: A gradient of non-polar to polar solvents, such as hexane, ethyl acetate, and methanol.

  • Procedure:

    • Subject the crude alkaloid mixture to column chromatography over silica gel.

    • Elute the column with a solvent gradient of increasing polarity.

    • Collect fractions and monitor by TLC using a suitable solvent system and a visualizing agent (e.g., Dragendorff's reagent or UV light).

    • Pool fractions containing the compound of interest based on their TLC profiles.

    • If necessary, perform further purification of the enriched fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Quantitative Data

Specific quantitative data on the yield of this compound from Catharanthus roseus is not well-documented. The concentration of minor alkaloids in the plant is typically low. For context, the yields of some of the more abundant alkaloids from C. roseus are presented below. It is important to note that these values can vary significantly depending on the plant variety, growing conditions, and extraction methodology.

AlkaloidPlant PartYield (mg/g dry weight)
CatharanthineLeaves0.1 - 0.6
VindolineLeaves0.5 - 3.0
AjmalicineRoots0.2 - 1.0
SerpentineRoots0.1 - 0.5

Visualizations

Biosynthetic Pathway of Corynanthe Alkaloids

This compound belongs to the Corynanthe class of indole alkaloids. Its biosynthesis originates from the precursors tryptamine (B22526) (from the shikimate pathway) and secologanin (B1681713) (from the mevalonate (B85504) or MEP/DOXP pathway). These condense to form strictosidine, the central intermediate for all terpenoid indole alkaloids.

G tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine secologanin Secologanin secologanin->strictosidine cathenamine Cathenamine strictosidine->cathenamine geissoschizine Geissoschizine cathenamine->geissoschizine corynanthe Corynanthe-type Alkaloids geissoschizine->corynanthe dihydrositsirikine This compound corynanthe->dihydrositsirikine

Caption: Generalized biosynthetic pathway of Corynanthe-type alkaloids.

Experimental Workflow for Alkaloid Isolation

The following diagram illustrates the logical steps involved in the generalized acid-base extraction and purification of alkaloids from Catharanthus roseus.

G start Powdered C. roseus Leaves extraction Methanol Extraction start->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acidification Acidification (2% H₂SO₄) crude_extract->acidification partition1 Dichloromethane Wash (Remove Neutral/Non-polar Impurities) acidification->partition1 basification Basification (NH₄OH to pH 9-10) partition1->basification partition2 Dichloromethane Extraction (Extract Alkaloids) basification->partition2 crude_alkaloids Crude Alkaloid Mixture partition2->crude_alkaloids chromatography Column Chromatography (Silica Gel) crude_alkaloids->chromatography fractions Fraction Collection & TLC Analysis chromatography->fractions purification Preparative TLC / HPLC fractions->purification end This compound purification->end

Caption: Workflow for the isolation of indole alkaloids from C. roseus.

Biological Activity

There is a notable lack of specific studies on the biological activities of this compound. However, the broader class of terpenoid indole alkaloids from Catharanthus roseus is known to exhibit a wide range of pharmacological effects, with cytotoxicity being a prominent feature of many of these compounds. The dimeric indole alkaloids, vinblastine and vincristine, are potent anticancer agents that function by inhibiting microtubule formation and inducing apoptosis. While it is plausible that this compound may possess some biological activity, further research is required to elucidate its specific pharmacological profile. The general cytotoxicity of many indole alkaloids suggests that this compound could be a candidate for screening in anticancer and other bioassays.

Conclusion

This compound is one of the many terpenoid indole alkaloids produced by the medicinally important plant Catharanthus roseus. While its discovery dates back to the 1980s, specific details regarding its isolation from the whole plant and its biological activities are not extensively documented in publicly available scientific literature. This guide provides a framework for its isolation based on established protocols for related alkaloids from the same source. The biosynthetic pathway and a generalized isolation workflow are presented to aid researchers in this field. Further investigation is warranted to fully characterize the pharmacological potential of this compound and to determine its concentration in various tissues of C. roseus. Such studies will contribute to a more complete understanding of the complex chemical diversity of this vital medicinal plant.

(16R)-Dihydrositsirikine (CAS: 6519-26-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(16R)-Dihydrositsirikine is a naturally occurring indole (B1671886) alkaloid found in Catharanthus roseus.[1] This document provides a detailed overview of its known properties, general experimental protocols for its isolation and analysis, and a summary of the current landscape of research into its biological activities.

Core Physicochemical Properties

This compound is a complex heterocyclic molecule. Its key physicochemical properties are summarized in the table below, providing a foundation for its handling, formulation, and analysis.

PropertyValueSource
CAS Number 6519-26-2Internal
Molecular Formula C₂₁H₂₈N₂O₃[1]
Molecular Weight 356.47 g/mol Internal
IUPAC Name methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate[1]
Melting Point 215 °CInternal
Boiling Point (Predicted) 547.5 ± 45.0 °CInternal
Density (Predicted) 1.24 ± 0.1 g/cm³Internal
pKa (Predicted) 14.30 ± 0.10Internal

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and analysis of this compound are not extensively documented in publicly available literature. However, based on standard practices for natural product chemistry, the following general methodologies can be applied.

Isolation from Catharanthus roseus Cell Suspension Cultures

This compound is biosynthesized in and can be isolated from cell suspension cultures of Catharanthus roseus.[2] A general workflow for its extraction and purification is outlined below.

G cluster_0 Cell Culture and Harvest cluster_1 Extraction cluster_2 Purification cluster_3 Final Product C. roseus cell suspension culture C. roseus cell suspension culture Harvest of cell biomass Harvest of cell biomass C. roseus cell suspension culture->Harvest of cell biomass Lyophilization of biomass Lyophilization of biomass Harvest of cell biomass->Lyophilization of biomass Extraction with organic solvent (e.g., methanol) Extraction with organic solvent (e.g., methanol) Lyophilization of biomass->Extraction with organic solvent (e.g., methanol) Crude extract Crude extract Extraction with organic solvent (e.g., methanol)->Crude extract Solvent-solvent partitioning Solvent-solvent partitioning Crude extract->Solvent-solvent partitioning Fractionation by column chromatography (e.g., silica (B1680970) gel) Fractionation by column chromatography (e.g., silica gel) Solvent-solvent partitioning->Fractionation by column chromatography (e.g., silica gel) Further purification by preparative HPLC Further purification by preparative HPLC Fractionation by column chromatography (e.g., silica gel)->Further purification by preparative HPLC Isolated this compound Isolated this compound Further purification by preparative HPLC->Isolated this compound

A general workflow for the isolation of this compound.

Methodology:

  • Cell Culture: Establish and maintain a cell suspension culture of Catharanthus roseus.

  • Harvesting: Collect the cell biomass through filtration or centrifugation.

  • Extraction: The harvested cells are typically lyophilized and then extracted with a polar organic solvent such as methanol.

  • Purification: The crude extract is subjected to a series of chromatographic separations. This may involve initial fractionation using column chromatography with a stationary phase like silica gel, followed by further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard technique for the analysis and quantification of alkaloids. A general method for the analysis of this compound would involve:

  • Column: A C18 reversed-phase column is commonly used for the separation of alkaloids.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

  • Detection: UV detection at a wavelength corresponding to the chromophore of the molecule or mass spectrometry (LC-MS) for more sensitive and specific detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is essential for the structural elucidation of this compound.

  • ¹H NMR: Provides information on the number and chemical environment of protons in the molecule.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the structure of the molecule.

The following diagram illustrates a general workflow for the analysis of an isolated sample.

G Isolated compound Isolated compound Purity assessment by HPLC Purity assessment by HPLC Isolated compound->Purity assessment by HPLC Structural elucidation by NMR (1H, 13C, 2D) Structural elucidation by NMR (1H, 13C, 2D) Purity assessment by HPLC->Structural elucidation by NMR (1H, 13C, 2D) Mass confirmation by MS Mass confirmation by MS Structural elucidation by NMR (1H, 13C, 2D)->Mass confirmation by MS Characterized this compound Characterized this compound Mass confirmation by MS->Characterized this compound

Workflow for the analytical characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific data in the scientific literature regarding the biological activities and mechanisms of action of this compound. While some related classes of compounds, such as certain dihydropyridines and dihydropyrimidinones, have been reported to possess antimicrobial and cytotoxic properties, it is crucial to note that this compound is a structurally distinct and complex indole alkaloid.[3][4][5][6][7] Therefore, extrapolating the biological activities of these other compound classes to this compound would be speculative and scientifically unfounded without direct experimental evidence.

Further research, including in vitro and in vivo studies, is necessary to determine the pharmacological profile of this compound.[8] This presents an opportunity for novel investigations into the potential therapeutic applications of this natural product.

Summary and Future Directions

This compound is a well-characterized natural product in terms of its physicochemical properties. However, there is a significant gap in the understanding of its biological effects. This technical guide provides a summary of the existing knowledge and outlines general methodologies for its isolation and analysis, which can serve as a starting point for further research. Future studies should focus on screening this compound for various biological activities to uncover its potential as a lead compound in drug discovery.

References

Physical and chemical properties of (16R)-Dihydrositsirikine.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (16R)-Dihydrositsirikine

Introduction

This compound is a natural alkaloid compound that has been identified in Catharanthus roseus, a plant renowned for its rich content of bioactive terpenoid indole (B1671886) alkaloids.[1][] As a member of this extensive family of natural products, this compound holds potential interest for researchers in medicinal chemistry, pharmacology, and drug discovery. This technical guide provides a summary of the available physical and chemical properties of this compound, alongside generalized experimental workflows relevant to its study. Due to the limited specific literature on this particular compound, some sections provide general methodologies common for natural product research.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that several of these values are computationally predicted and await experimental verification.

PropertyValueSource(s)
Molecular Formula C₂₁H₂₈N₂O₃[1][3]
Molecular Weight 356.47 g/mol [3]
CAS Number 6519-26-2[4]
IUPAC Name methyl 2-(3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-hydroxypropanoate[1]
Synonyms 18,19-Dihydro-16(R)-sitsirikine, Dihydrositsirikine[1]
Appearance Powder / Solid[]
Melting Point Data not available
Boiling Point 547.5 ± 45.0 °C (Predicted)
Solubility Data not available. As an alkaloid, solubility is expected in organic solvents like methanol (B129727), ethanol, chloroform, and DMSO.
pKa 14.30 ± 0.10 (Predicted)
LogP (XLogP3) 2.7 (Computed)[1]
Canonical SMILES CCC1CN2CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34[1]

Experimental Protocols & Characterization

Specific experimental protocols for the isolation, synthesis, or analysis of this compound are not detailed in currently available literature. However, a generalized workflow for the isolation and characterization of an alkaloid from a plant source like Catharanthus roseus is presented below.

G cluster_0 Plant Material Processing cluster_1 Extraction cluster_2 Purification & Isolation cluster_3 Structural Elucidation p1 Collection & Drying of Catharanthus roseus p2 Grinding to Fine Powder p1->p2 e1 Maceration or Soxhlet Extraction (e.g., with Methanol) p2->e1 e2 Crude Methanolic Extract e1->e2 iso1 Acid-Base Partitioning to separate alkaloids e2->iso1 iso2 Column Chromatography (Silica, Alumina) iso1->iso2 iso3 Preparative HPLC iso2->iso3 iso4 Pure this compound iso3->iso4 char1 Mass Spectrometry (MS) (Determine Molecular Weight) iso4->char1 char2 NMR Spectroscopy (1H, 13C, 2D-NMR) iso4->char2 char3 Structure Confirmation char1->char3 char2->char3

Generalized workflow for natural product isolation.
Methodologies

  • Plant Material Processing: Plant parts (e.g., leaves, roots) of Catharanthus roseus are collected, dried to remove moisture, and ground into a fine powder to increase the surface area for efficient solvent extraction.

  • Extraction: The powdered material undergoes extraction with an organic solvent, typically methanol or ethanol, to draw out a wide range of secondary metabolites, including alkaloids.

  • Purification: The crude extract is subjected to a series of purification steps. An acid-base liquid-liquid partitioning is a classic method to selectively separate basic alkaloids from other neutral or acidic compounds. This is followed by chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, and further refined using High-Performance Liquid Chromatography (HPLC) to isolate individual compounds like this compound.

  • Structural Elucidation: The definitive structure of the isolated compound is determined using spectroscopic methods. Mass spectrometry is used to ascertain the molecular weight and formula, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY and HMBC) is employed to piece together the precise molecular structure and stereochemistry.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not available in the public domain. Structural characterization would rely on the following standard techniques.

Data TypeDetails
Mass Spectrometry (MS) Expected to show a molecular ion peak corresponding to the exact mass (356.2100 Da). High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₂₁H₂₈N₂O₃. Fragmentation patterns would provide clues about the core indole-quinolizidine structure.
¹H NMR Spectroscopy The proton NMR spectrum would be complex, showing characteristic signals for the aromatic protons of the indole ring, aliphatic protons of the quinolizidine (B1214090) skeleton, the ethyl group, the methoxy (B1213986) group of the ester, and protons adjacent to hydroxyl and nitrogen atoms.
¹³C NMR Spectroscopy The carbon NMR spectrum would show 21 distinct signals corresponding to each carbon atom in the molecule, including signals for the carbonyl carbon of the ester, aromatic carbons, and various aliphatic carbons in the ring system.

Biological Activity and Signaling Pathways

As of the current literature survey, there is no specific information regarding the biological activity, pharmacological effects, or mechanism of action for this compound. Many alkaloids isolated from Catharanthus roseus exhibit potent biological activities, most notably anticancer properties, but the activity of this specific compound remains to be investigated. The study of such a compound would typically follow a standard drug discovery and development pipeline.

G cluster_0 Discovery & Preclinical cluster_1 Clinical Development d1 Isolation or Synthesis of This compound d2 In Vitro Screening (Cell-based Assays) d1->d2 d3 Mechanism of Action (Target Identification) d2->d3 d4 In Vivo Studies (Animal Models) d3->d4 c1 Phase I (Safety) d4->c1 IND Filing c2 Phase II (Efficacy) c1->c2 c3 Phase III (Large-scale Trials) c2->c3 end Approved Drug c3->end

Generalized drug discovery pipeline for a natural product.

This diagram illustrates the hypothetical progression of a natural product like this compound from initial discovery through preclinical and clinical development. The process begins with screening for biological activity in cellular models, moves to understanding its mechanism and testing in animal models, and, if promising, advances to human clinical trials to evaluate safety and efficacy.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthetic Pathway of Indole (B1671886) Alkaloids in Catharanthus roseus

Introduction

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a plant of significant medicinal importance due to its production of a diverse array of over 130 terpenoid indole alkaloids (TIAs).[1][2] Among these, the bisindole alkaloids vinblastine (B1199706) and vincristine (B1662923) are paramount, serving as indispensable chemotherapeutic agents in the treatment of various cancers, including lymphomas and leukemia.[2] These valuable compounds are synthesized through a complex and highly regulated metabolic pathway that has been the subject of extensive research.[2] Despite decades of study, the low yield of these alkaloids in the native plant necessitates a deeper understanding of the biosynthetic and regulatory networks to facilitate metabolic engineering and enhance production.[3][4] This guide provides a comprehensive overview of the TIA biosynthetic pathway, detailing the core enzymatic steps, regulatory mechanisms, quantitative data from key studies, and relevant experimental protocols.

The Core Biosynthetic Pathway

The biosynthesis of TIAs in C. roseus is a complex process involving multiple subcellular compartments and cell types. The pathway can be broadly divided into three major stages: the formation of precursors, the synthesis of the central intermediate strictosidine (B192452), and the subsequent elaboration into various monomeric and dimeric alkaloids.[2]

  • Precursor Formation: The pathway begins with the convergence of two primary metabolic routes:

    • The Shikimate Pathway , which produces the amino acid tryptophan. Tryptophan is then decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine.[2][5]

    • The Methylerythritol Phosphate (MEP) Pathway , which occurs in the plastids and produces the terpene moiety, secologanin (B1681713).[2] Geraniol 10-hydroxylase (G10H) is a key enzyme in this part of the pathway.[2]

  • Formation of Strictosidine: Tryptamine and secologanin are condensed in a stereospecific reaction catalyzed by strictosidine synthase (STR) to form strictosidine, which is the universal precursor for all TIAs in the plant.[1][2]

  • Post-Strictosidine Diversification: Strictosidine is then deglycosylated by strictosidine-β-D-glucosidase (SGD) , yielding a highly reactive aglycone.[5][6] This intermediate serves as a branch point for the synthesis of numerous TIAs. The two most critical branches lead to the formation of catharanthine (B190766) and vindoline (B23647).

    • Catharanthine Biosynthesis: The pathway from the strictosidine aglycone to catharanthine involves several enzymatic steps that are still being fully elucidated.[2]

    • Vindoline Biosynthesis: The biosynthesis of vindoline is a well-characterized, seven-step pathway that begins with the intermediate tabersonine.[1][7][8] The sequential enzymatic reactions are:

      • Tabersonine 16-hydroxylase (T16H)

      • 16-hydroxytabersonine O-methyltransferase (16OMT)

      • Tabersonine 3-oxygenase (T3O)

      • Tabersonine 3-reductase (T3R)

      • 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT)

      • Deacetoxyvindoline 4-hydroxylase (D4H)

      • Deacetylvindoline-O-acetyltransferase (DAT), which catalyzes the final step to produce vindoline.[1][6][7]

  • Formation of Bisindole Alkaloids: The pharmaceutically important bisindole alkaloids are formed by the coupling of catharanthine and vindoline. This reaction is catalyzed by a class III peroxidase, anhydrovinblastine synthase (PRX1) , to produce α-3′,4′-anhydrovinblastine.[6][7][9] This product is then converted to vinblastine, which can be further modified to form vincristine, although the enzymes for these final steps are not yet fully characterized.[2]

References

(16R)-Dihydrositsirikine: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

(16R)-Dihydrositsirikine is an indole (B1671886) alkaloid that has been identified as a natural product within the medicinal plant Catharanthus roseus. [1] This plant is renowned for being a rich source of over 130 terpenoid indole alkaloids, including the clinically important anticancer agents vinblastine (B1199706) and vincristine. While these major alkaloids have been extensively studied, this compound remains a lesser-known, minor constituent.

This technical guide provides a comprehensive overview of the currently available scientific literature on this compound. It is important to note that while the compound has been isolated and structurally characterized, there is a significant scarcity of published research detailing its specific biological activities, mechanism of action, and quantitative pharmacological data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from chemical databases and early structural elucidation studies.

PropertyValueSource
Molecular Formula C₂₁H₂₈N₂O₃PubChem
Molecular Weight 356.47 g/mol PubChem
IUPAC Name methyl (2R)-2-[(2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoatePubChem
Synonyms Dihydrositsirikine, 18,19-Dihydro-16(R)-sitsirikinePubChem
Natural Source Catharanthus roseus (L.) G. DonPubChem

Synthesis and Isolation

The initial structural elucidation of dihydrositsirikine, along with sitsirikine (B1171667) and isositsirikine, was reported in 1966.[2] These compounds were isolated from Vinca rosea Linn, which is now known as Catharanthus roseus. The isolation process from plant material typically involves extraction with organic solvents followed by chromatographic separation.

Biological Activity and Mechanism of Action

Despite the well-documented pharmacological, including cytotoxic, activities of many alkaloids from Catharanthus roseus, there is a notable lack of specific data on the biological effects of this compound.[3][4][5][6] General screenings of C. roseus extracts have demonstrated a wide range of activities, including anticancer, antimicrobial, and antiviral properties.[4][5] However, these studies typically do not report on the activity of individual minor alkaloids like this compound.

Numerous studies have evaluated the cytotoxic effects of various indole alkaloids isolated from C. roseus against different cancer cell lines.[3][7] These investigations, however, have not specifically reported quantitative data (e.g., IC₅₀ values) for this compound. Without experimental data, it is not possible to delineate any signaling pathways or mechanisms of action for this compound.

The logical workflow for investigating a novel natural product like this compound would typically follow a standardized path from isolation to biological characterization.

G cluster_0 Discovery and Isolation cluster_1 Biological Screening cluster_2 Mechanism of Action Studies Isolation Isolation from Catharanthus roseus Structure Structural Elucidation (NMR, MS) Isolation->Structure Screening Initial Biological Screening (e.g., Cytotoxicity Assays) Structure->Screening Pure Compound Hit Identification of Biological Activity ('Hit') Screening->Hit MoA Mechanism of Action (e.g., Target Identification, Pathway Analysis) Hit->MoA Active Compound Lead Lead Compound Development MoA->Lead

Figure 1. A generalized workflow for natural product drug discovery.

Conclusion

This compound is a structurally characterized indole alkaloid from Catharanthus roseus. However, a thorough review of the scientific literature reveals a significant gap in our understanding of its pharmacological properties. There is a lack of published data on its biological activity, mechanism of action, and quantitative experimental results. This presents an opportunity for future research to isolate or synthesize this compound and perform comprehensive biological evaluations to determine its potential as a therapeutic agent. For researchers in drug discovery, this compound represents an unexplored component of the rich chemical diversity of Catharanthus roseus.

References

(16R)-Dihydrositsirikine: An Uncharted Territory in Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

Despite its origin from the medicinally renowned plant Catharanthus roseus, a comprehensive review of current scientific literature reveals a significant lack of specific data on the biological activities of the alkaloid (16R)-Dihydrositsirikine. While C. roseus is a well-established source of numerous pharmacologically potent compounds, including the famed anticancer agents vinblastine (B1199706) and vincristine, this compound remains a largely unexplored chemical entity.

This technical guide aims to address the current knowledge gap and serve as a foundational document for researchers, scientists, and drug development professionals interested in initiating a biological activity screening program for this compound. Due to the absence of published experimental data, this guide will, by necessity, focus on proposing a logical framework for screening rather than summarizing existing findings.

Introduction to this compound

This compound is a monoterpene indole (B1671886) alkaloid that has been identified in Catharanthus roseus (L.) G. Don, a plant species belonging to the Apocynaceae family.[1][2] This plant is a rich reservoir of over 130 alkaloids, many of which exhibit significant therapeutic properties, ranging from anticancer to antihypertensive and antidiabetic effects.[3][4][5][6] The well-documented bioactivity of its sister compounds from the same plant provides a strong rationale for investigating the potential pharmacological profile of this compound.

Proposed Screening Strategy: A Roadmap for Investigation

Given the chemical nature of this compound as a terpene indole alkaloid, a systematic screening approach should be employed to explore its potential biological activities. The following sections outline proposed experimental avenues.

Anticancer Activity Screening

The most prominent therapeutic application of C. roseus alkaloids is in oncology.[3][4][5][6] Therefore, a primary focus of any screening effort for this compound should be its potential anticancer effects.

Experimental Workflow for Anticancer Screening:

Anticancer_Screening_Workflow cluster_initial Initial Screening cluster_secondary Mechanism of Action cluster_invivo In Vivo Validation cell_viability Cell Viability Assays (e.g., MTT, XTT) apoptosis Apoptosis Assays (e.g., Annexin V, Caspase Activity) cell_viability->apoptosis If cytotoxic cell_lines Panel of Cancer Cell Lines (e.g., NCI-60) cell_lines->cell_viability Treat with This compound cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle signaling Signaling Pathway Analysis (Western Blot, qPCR) cell_cycle->signaling xenograft Xenograft Models (e.g., in mice) signaling->xenograft If promising results

Figure 1: Proposed workflow for anticancer activity screening of this compound.

Detailed Methodologies:

  • Cell Viability Assays (e.g., MTT):

    • Seed cancer cells in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a range of concentrations of this compound.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add MTT reagent and incubate to allow for formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals and measure the absorbance to determine cell viability.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

  • Apoptosis Assays (e.g., Annexin V-FITC/PI Staining):

    • Treat cells with this compound at its IC50 concentration.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Antimicrobial Activity Screening

Many plant-derived alkaloids possess antimicrobial properties.[5] Screening this compound against a panel of pathogenic bacteria and fungi would be a valuable secondary objective.

Experimental Workflow for Antimicrobial Screening:

Antimicrobial_Screening_Workflow cluster_initial_am Initial Screening cluster_secondary_am Further Characterization mic Minimum Inhibitory Concentration (MIC) (Broth Microdilution) mbc Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic->mbc If active pathogens Panel of Pathogens (Gram-positive, Gram-negative, Fungi) pathogens->mic Test against biofilm Biofilm Inhibition Assay mbc->biofilm

Figure 2: Proposed workflow for antimicrobial activity screening of this compound.

Detailed Methodologies:

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Incubate the plate under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Potential Signaling Pathways for Investigation

Should initial screenings indicate bioactivity, subsequent research should focus on elucidating the underlying molecular mechanisms. Based on the known activities of other indole alkaloids, the following signaling pathways are plausible targets for investigation, particularly in the context of anticancer effects.

Hypothetical Signaling Pathway Modulation:

Signaling_Pathways cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes compound This compound apoptosis Apoptosis Pathway (e.g., Bcl-2 family, Caspases) compound->apoptosis cell_cycle_reg Cell Cycle Regulation (e.g., Cyclins, CDKs) compound->cell_cycle_reg pi3k_akt PI3K/Akt Pathway compound->pi3k_akt mapk MAPK Pathway compound->mapk apoptosis_outcome Induction of Apoptosis apoptosis->apoptosis_outcome cell_cycle_arrest Cell Cycle Arrest cell_cycle_reg->cell_cycle_arrest proliferation_inhibition Inhibition of Proliferation pi3k_akt->proliferation_inhibition mapk->proliferation_inhibition

References

(16R)-Dihydrositsirikine: Unraveling the Mechanism of a Natural Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of publicly available data reveals a significant gap in the scientific understanding of (16R)-Dihydrositsirikine's mechanism of action. Despite its identification as a natural alkaloid, detailed in vitro and in vivo studies elucidating its molecular targets and signaling pathways are currently unavailable. This whitepaper summarizes the existing information and outlines the necessary future research directions to unlock the therapeutic potential of this compound.

Introduction

This compound, also known as 19,20-Dihydroisositsirikine, is a natural alkaloid compound.[1] It is an organic chemical entity with the molecular formula C₂₁H₂₈N₂O₃ and a molecular weight of 356.46 g/mol .[1][2][3][] First identified in plants such as Catharanthus roseus and the Malayan Tabernaemontana corymbosa, this small molecule holds potential for further investigation within the realm of drug discovery.[1][2] However, a thorough review of scientific literature and chemical databases indicates a notable absence of research into its biological activity and mechanism of action.

Current State of Knowledge: A Void in Mechanistic Understanding

Current information on this compound is largely limited to its chemical and physical properties. Publicly accessible databases provide its chemical structure, molecular formula, and CAS number (6519-26-2).[1][3] While commercial suppliers list the compound for research purposes, they do not provide any data on its biological effects or molecular targets.[1][]

A comprehensive search for in vitro or in vivo studies investigating the mechanism of action of this compound yielded no specific results. Consequently, there is no quantitative data, such as IC₅₀, EC₅₀, or Kᵢ values, to report. Furthermore, no experimental protocols detailing methodologies for assessing its biological activity have been published. The signaling pathways through which this compound may exert its effects remain entirely unknown.

Predicted Avenues for Investigation: A Roadmap for Future Research

Given the lack of direct evidence, predicting the precise mechanism of action of this compound is speculative. However, based on the known activities of other alkaloids isolated from Catharanthus roseus, such as the vinca (B1221190) alkaloids (e.g., vinblastine (B1199706) and vincristine), which are known microtubule inhibitors, a potential starting point for investigation could be its effect on cell proliferation and cytoskeletal dynamics.

To elucidate the mechanism of action of this compound, a systematic and multi-faceted research approach is required. The following experimental workflow is proposed as a logical progression for future studies.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Target Validation & Pathway Analysis cluster_2 Phase 3: In Vivo Efficacy & Preclinical Studies A In Vitro Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) on a panel of cancer cell lines B High-Throughput Screening (HTS) against known drug targets A->B If cytotoxic C Affinity Chromatography-Mass Spectrometry (AC-MS) for target protein identification A->C If cytotoxic E In Vitro Target Engagement Assays (e.g., SPR, ITC, CETSA) B->E C->E D Computational Target Prediction (e.g., SwissTargetPrediction, PharmMapper) D->B F Gene Knockdown/Knockout (siRNA/CRISPR) of putative targets E->F H Transcriptomic Analysis (RNA-seq) to identify affected pathways E->H G Western Blotting & qPCR to analyze downstream signaling pathways F->G I Animal Models of Disease (e.g., xenograft models for cancer) G->I H->I J Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies I->J K Toxicology Studies J->K

Figure 1. Proposed experimental workflow for elucidating the mechanism of action of this compound.

Conclusion and Future Directions

This compound represents an unexplored natural product with untapped therapeutic potential. The current lack of knowledge regarding its mechanism of action presents a significant opportunity for novel research in the fields of pharmacology and drug development. The immediate priority for the scientific community is to initiate foundational in vitro screening to identify any biological activity. Should promising activity be discovered, the subsequent steps of target identification, validation, and pathway analysis, as outlined in the proposed workflow, will be crucial. Unraveling the molecular intricacies of how this compound functions is the first and most critical step towards determining its potential as a future therapeutic agent.

References

(16R)-Dihydrositsirikine: A Technical Overview of a Minor Catharanthus Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (16R)-Dihydrositsirikine, a monterpenoid indole (B1671886) alkaloid isolated from Catharanthus roseus. While research on this specific stereoisomer is limited, this document consolidates the available chemical data, outlines general experimental protocols for its isolation and characterization based on related compounds, and discusses the known biological activities of its isomers.

Chemical Identity and Synonyms

This compound is a recognized natural product with several synonyms used in chemical literature and databases. Establishing a clear understanding of its nomenclature is crucial for accurate literature searches and compound identification.

Primary Synonyms:

  • 18,19-Dihydro-16(R)-sitsirikine

  • Dihydrositsirikine (less specific)

  • 19,20-Dihydroisositsirikine[1]

Systematic IUPAC Name:

  • methyl 2-((2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-hydroxypropanoate[2]

The table below summarizes the key chemical identifiers for this compound.

IdentifierValueSource
CAS Number 6519-26-2Chemical Abstracts Service
Molecular Formula C₂₁H₂₈N₂O₃PubChem[2]
Molecular Weight 356.47 g/mol PubChem[2]
PubChem CID 5316739PubChem[2]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. The following table includes available data and predicted values from computational models.

PropertyValueNotes
Melting Point 215 °CExperimental
Boiling Point 547.5 ± 45.0 °CPredicted
Density 1.24 ± 0.1 g/cm³Predicted
pKa 14.30 ± 0.10Predicted

Occurrence

This compound is a naturally occurring alkaloid found in Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle.[2][3] This plant is a rich source of over 130 terpenoid indole alkaloids, including the well-known anticancer agents vinblastine (B1199706) and vincristine.[4] this compound is considered a minor alkaloid within the complex phytochemical profile of this plant.

Biological Activity and Therapeutic Potential

The biological activity of this compound itself is not well-documented in peer-reviewed literature. However, research on its stereoisomers suggests potential for bioactivity.

A stereoisomer, 16-epi-Z-isositsirikine , also isolated from Catharanthus roseus, has demonstrated antineoplastic activity.[5] It was reported to be active in the KB test system (a human oral epidermoid carcinoma cell line) in vitro and the P-388 murine leukemia test system in vivo.[5] This finding suggests that the dihydrositsirikine scaffold may be a valuable starting point for the development of novel therapeutic agents.

Given the lack of specific data for the (16R) isomer, further investigation is warranted to determine its pharmacological profile and to understand the structure-activity relationships within this group of related alkaloids.

Experimental Protocols: A Generalized Approach

Isolation of Indole Alkaloids from Catharanthus roseus

A generalized workflow for the extraction and isolation of indole alkaloids from plant material is presented below. This process typically involves solvent extraction, acid-base partitioning to separate alkaloids from other metabolites, followed by chromatographic purification.

G Generalized Workflow for Alkaloid Isolation plant_material Dried and Powdered Catharanthus roseus Plant Material extraction Solvent Extraction (e.g., Methanol or Ethanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration acid_base Acid-Base Partitioning (e.g., HCl and CH₂Cl₂) filtration->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) crude_alkaloids->chromatography fractions Collection of Fractions chromatography->fractions analysis Analysis of Fractions (e.g., TLC, LC-MS) fractions->analysis pure_compound This compound analysis->pure_compound

A generalized workflow for the isolation of alkaloids.
Characterization of this compound

Once isolated, the structure of this compound would be elucidated using a combination of spectroscopic techniques.

Key Characterization Techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule, characteristic of the indole chromophore.

  • X-ray Crystallography: If a suitable crystal can be obtained, this technique provides unambiguous determination of the absolute configuration.

Biosynthesis

The biosynthesis of terpenoid indole alkaloids in Catharanthus roseus is a complex pathway involving multiple enzymatic steps and cellular compartments.[6] The pathway originates from the shikimate and MEP pathways to produce tryptophan and secologanin, respectively. These precursors are condensed by strictosidine (B192452) synthase to form strictosidine, the central intermediate for all terpenoid indole alkaloids. While the specific enzymatic steps leading to this compound have not been fully elucidated, it is understood to be a downstream product of this intricate biosynthetic network.

The logical relationship of the core biosynthetic precursors is illustrated below.

G Core Biosynthetic Precursors of Indole Alkaloids tryptophan Tryptophan (from Shikimate Pathway) strictosidine_synthase Strictosidine Synthase tryptophan->strictosidine_synthase secologanin Secologanin (from MEP Pathway) secologanin->strictosidine_synthase strictosidine Strictosidine (Central Intermediate) strictosidine_synthase->strictosidine downstream Complex Enzymatic Steps strictosidine->downstream dihydrositsirikine This compound downstream->dihydrositsirikine

Biosynthetic pathway precursors.

Future Directions

The study of this compound presents several opportunities for future research. Key areas for investigation include:

  • Pharmacological Screening: A comprehensive evaluation of the biological activity of purified this compound is needed to determine its therapeutic potential.

  • Total Synthesis: The development of a total synthesis route would provide access to larger quantities of the compound for further study and allow for the synthesis of analogues to explore structure-activity relationships.

  • Biosynthetic Pathway Elucidation: Identifying the specific enzymes involved in the formation of this compound within Catharanthus roseus could enable metabolic engineering approaches to enhance its production.

References

Methodological & Application

Application Note: A Proposed Total Synthesis Route for (16R)-Dihydrositsirikine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed, plausible total synthesis route for the complex indole (B1671886) alkaloid (16R)-Dihydrositsirikine. Due to the absence of a complete published total synthesis in the current literature, this note proposes a stereocontrolled pathway based on established synthetic methodologies for related heterocyclic compounds. The proposed synthesis leverages a convergent strategy, focusing on the stereoselective construction of a functionalized piperidine (B6355638) ring, which is then elaborated to the full indolo[2,3-a]quinolizidine core of the target molecule.

Retrosynthetic Analysis

The retrosynthetic analysis for this compound envisions disconnecting the molecule at the C-ring, specifically through a Pictet-Spengler reaction. This leads back to tryptamine (B22526) and a chiral 2,3-disubstituted piperidine-derived aldehyde. The substituted piperidine, in turn, can be synthesized from acyclic precursors via a diastereoselective nitro-Mannich reaction and subsequent cyclization, allowing for precise control of the stereocenters.

Diagram of Retrosynthetic Analysis

G this compound this compound Indolo[2,3-a]quinolizidine Core Indolo[2,3-a]quinolizidine Core this compound->Indolo[2,3-a]quinolizidine Core Disconnect C-Ring Pictet-Spengler Reaction Pictet-Spengler Reaction Indolo[2,3-a]quinolizidine Core->Pictet-Spengler Reaction Tryptamine Tryptamine Pictet-Spengler Reaction->Tryptamine Chiral 2,3-Disubstituted Piperidine Aldehyde Chiral 2,3-Disubstituted Piperidine Aldehyde Pictet-Spengler Reaction->Chiral 2,3-Disubstituted Piperidine Aldehyde Nitro-Mannich Reaction & Cyclization Nitro-Mannich Reaction & Cyclization Chiral 2,3-Disubstituted Piperidine Aldehyde->Nitro-Mannich Reaction & Cyclization Disconnect Piperidine Ring Acyclic Precursors Acyclic Precursors Nitro-Mannich Reaction & Cyclization->Acyclic Precursors

Caption: Retrosynthetic approach for this compound.

Proposed Total Synthesis Pathway

The forward synthesis commences with the construction of the highly substituted piperidine D-ring, followed by its coupling with tryptamine via a Pictet-Spengler reaction to form the tetracyclic core of this compound.

Synthesis of the Chiral Piperidine Intermediate

The synthesis of the key 2,3-disubstituted piperidine aldehyde begins with a nitro-Mannich reaction between nitroacetone, benzaldehyde (B42025), and a chiral amine catalyst to establish the initial stereocenter. Subsequent functional group manipulations and a ring-closing condensation afford the desired piperidone, which is then converted to the aldehyde.

Table 1: Summary of Proposed Synthetic Steps and Quantitative Data

StepReactionStarting MaterialKey ReagentsProductExpected Yield (%)Expected d.r.
1Nitro-Mannich ReactionNitroacetone, BenzaldehydeChiral Amine CatalystNitro-Mannich Adduct85-95>95:5
2Reduction of Nitro GroupNitro-Mannich AdductH₂, Pd/CAmino Ketone90-98-
3Boc ProtectionAmino Ketone(Boc)₂O, Et₃NBoc-protected Amino Ketone>95-
4Ring-Closing CondensationBoc-protected Amino KetoneBase (e.g., LHMDS)2,3-Disubstituted Piperidone70-80>90:10
5Reduction of Ketone2,3-Disubstituted PiperidoneNaBH₄Piperidinol>95>95:5
6Oxidation to AldehydePiperidinolDess-Martin PeriodinaneChiral Piperidine Aldehyde85-95-
7Pictet-Spengler ReactionTryptamine, Chiral Piperidine AldehydeTFATetracyclic Indoloquinolizidine60-70>90:10
8Final ElaborationTetracyclic IndoloquinolizidineReagents for side chain modificationThis compound50-60-

Experimental Protocols

Protocol 1: Diastereoselective Nitro-Mannich Reaction (Step 1)
  • To a stirred solution of benzaldehyde (1.0 eq) and nitroacetone (1.2 eq) in anhydrous CH₂Cl₂ (0.2 M) at -20 °C is added a chiral thiourea-based amine catalyst (0.1 eq).

  • The reaction mixture is stirred at -20 °C for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired nitro-Mannich adduct.

Protocol 2: Pictet-Spengler Reaction (Step 7)
  • To a solution of tryptamine (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) is added the chiral 2,3-disubstituted piperidine aldehyde (1.1 eq).

  • The mixture is cooled to 0 °C, and trifluoroacetic acid (TFA, 2.0 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is monitored by LC-MS for the formation of the tetracyclic product.

  • Upon completion, the reaction is carefully neutralized with saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the indolo[2,3-a]quinolizidine core.

Visualizations

Proposed Synthetic Workflow

The overall proposed synthetic pathway is illustrated in the following workflow diagram.

G cluster_piperidine Piperidine Synthesis cluster_core Core Assembly Nitroacetone Nitroacetone Nitro-Mannich Nitro-Mannich Nitroacetone->Nitro-Mannich Benzaldehyde Benzaldehyde Benzaldehyde->Nitro-Mannich Adduct Adduct Nitro-Mannich->Adduct Reduction Reduction Adduct->Reduction Amino Ketone Amino Ketone Reduction->Amino Ketone Boc Protection Boc Protection Amino Ketone->Boc Protection Protected Ketone Protected Ketone Boc Protection->Protected Ketone Cyclization Cyclization Protected Ketone->Cyclization Piperidone Piperidone Cyclization->Piperidone Reduction2 Reduction Piperidone->Reduction2 Piperidinol Piperidinol Reduction2->Piperidinol Oxidation Oxidation Piperidinol->Oxidation Piperidine Aldehyde Piperidine Aldehyde Oxidation->Piperidine Aldehyde Pictet-Spengler Pictet-Spengler Piperidine Aldehyde->Pictet-Spengler Tryptamine Tryptamine Tryptamine->Pictet-Spengler Tetracycle Tetracycle Pictet-Spengler->Tetracycle Elaboration Elaboration Tetracycle->Elaboration Dihydrositsirikine Dihydrositsirikine Elaboration->Dihydrositsirikine

Caption: Proposed workflow for the total synthesis of this compound.

This proposed route provides a robust framework for the total synthesis of this compound, addressing the key stereochemical challenges. The modular nature of this approach also allows for the synthesis of analogues for structure-activity relationship studies, which could be valuable in drug discovery programs. Further optimization of each step would be necessary to maximize yields and stereoselectivity.

Application Note: Isolation of (16R)-Dihydrositsirikine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(16R)-Dihydrositsirikine is an indole (B1671886) alkaloid that has been identified in the plant species Catharanthus roseus[1]. As a member of the complex family of plant-derived alkaloids, it holds potential for further investigation in drug discovery and development. This document provides a detailed protocol for the isolation and purification of this compound from dried Catharanthus roseus leaf material. The protocol is designed for researchers in natural product chemistry, pharmacology, and related fields.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for the proper handling, characterization, and quantification of the compound.

PropertyValueSource
Molecular FormulaC21H28N2O3[1][2]
Molecular Weight356.47 g/mol [1][2]
CAS Number6519-26-2[2][3]
Melting Point215 °C[2][4]
Boiling Point (Predicted)547.5 ± 45.0 °C[2][4]
Density (Predicted)1.24 ± 0.1 g/cm³[2][4]
pKa (Predicted)14.30 ± 0.10[2][4]

Experimental Protocol

The isolation of this compound follows a multi-step procedure involving extraction, acid-base partitioning, and chromatographic purification. This protocol is based on established methods for the extraction of indole alkaloids from Catharanthus roseus.

Materials and Reagents
  • Dried and powdered leaves of Catharanthus roseus

  • Methanol (B129727) (MeOH)

  • Hydrochloric acid (HCl), 2M and 0.1M

  • Ammonium (B1175870) hydroxide (B78521) (NH4OH), concentrated and 2M

  • Dichloromethane (B109758) (DCM)

  • Sodium sulfate (B86663) (Na2SO4), anhydrous

  • Silica (B1680970) gel for column chromatography (70-230 mesh)

  • Solvents for chromatography (e.g., DCM, MeOH, ethyl acetate, hexane)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Dragendorff's reagent for TLC visualization

  • Rotary evaporator

  • pH meter or pH indicator strips

  • Chromatography columns

  • Standard laboratory glassware

Step 1: Extraction
  • Macerate 100 g of dried, powdered Catharanthus roseus leaves in 1 L of methanol for 48 hours at room temperature with occasional stirring.

  • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

  • Re-extract the plant residue twice more with 500 mL of methanol each time.

  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50 °C to obtain a crude extract.

Step 2: Acid-Base Partitioning
  • Dissolve the crude methanolic extract in 200 mL of 2M HCl. The acidic solution protonates the alkaloids, rendering them water-soluble.

  • Filter the acidic solution to remove any non-polar, insoluble materials.

  • Wash the filtrate with 3 x 100 mL of dichloromethane (DCM) in a separatory funnel to remove neutral and acidic compounds. Discard the organic (DCM) layers.

  • Adjust the pH of the aqueous layer to approximately 9-10 by the slow addition of concentrated ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Extract the now basic aqueous solution with 4 x 100 mL of DCM.

  • Combine the organic layers and wash with 2 x 100 mL of distilled water to remove any residual base.

  • Dry the combined DCM extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid fraction.

Step 3: Chromatographic Purification
  • Thin Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude alkaloid fraction in methanol.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a solvent system such as DCM:MeOH (95:5) or another suitable mixture.

    • Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent. Alkaloids will appear as orange-brown spots. This helps in optimizing the solvent system for column chromatography.

  • Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate, then methanol).

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the spot corresponding to this compound.

  • Further Purification (Optional):

    • For higher purity, the combined fractions can be subjected to further chromatographic steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC).

    • An isocratic RP-HPLC system could be employed for final purification[5].

Workflow Diagram

Isolation_Workflow Plant_Material Dried Catharanthus roseus Leaves Extraction Maceration with Methanol Plant_Material->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Acidification Dissolution in 2M HCl Crude_Extract->Acidification Liquid_Liquid_Extraction_1 Wash with DCM (remove neutrals) Acidification->Liquid_Liquid_Extraction_1 Aqueous_Phase_1 Acidic Aqueous Phase (contains protonated alkaloids) Liquid_Liquid_Extraction_1->Aqueous_Phase_1 Aqueous Basification Adjust pH to 9-10 with NH4OH Aqueous_Phase_1->Basification Liquid_Liquid_Extraction_2 Extraction with DCM Basification->Liquid_Liquid_Extraction_2 Organic_Phase DCM Phase (contains free alkaloids) Liquid_Liquid_Extraction_2->Organic_Phase Organic Drying_Concentration Drying (Na2SO4) and Concentration Organic_Phase->Drying_Concentration Crude_Alkaloids Crude Alkaloid Fraction Drying_Concentration->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloids->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Purified_Fractions Combined Purified Fractions Fraction_Collection->Purified_Fractions Final_Product This compound Purified_Fractions->Final_Product

Caption: Workflow for the isolation of this compound.

Characterization

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques such as:

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling organic solvents and concentrated acids/bases.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Note: A Validated HPLC Method for the Quantification of (16R)-Dihydrositsirikine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (16R)-Dihydrositsirikine, a significant indole (B1671886) alkaloid. The developed isocratic method utilizes a C18 column and a UV detector, offering excellent sensitivity, linearity, and precision. This protocol is designed for researchers, scientists, and professionals in drug development and natural product analysis, providing a reliable tool for the quantitative determination of this compound in various sample matrices.

Introduction

This compound is a monoterpenoid indole alkaloid with potential pharmacological activities. As research into its therapeutic applications progresses, the need for a validated and reliable analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of complex mixtures, making it an ideal choice for the analysis of indole alkaloids in contexts such as pharmacokinetic studies, quality control of herbal formulations, and metabolic research. This application note presents a complete protocol for the development and validation of an HPLC method for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValueSource
Molecular FormulaC₂₁H₂₈N₂O₃PubChem
Molecular Weight356.47 g/mol PubChem
Structure Indole Alkaloid-
UV Absorption (λmax) Estimated to be in the range of 220-230 nm and 270-290 nm, characteristic of the indole chromophore.General Spectroscopic Data for Indole Alkaloids
Solubility Soluble in methanol (B129727) and acetonitrile.General knowledge of Indole Alkaloids

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Purified water (18.2 MΩ·cm)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

Chromatographic Conditions
  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (35:65, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm and 280 nm (or optimal wavelength as determined by PDA scan)

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Preparation of Standard Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Concentration: Evaporate the filtrate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the residue in 5 mL of the mobile phase.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Validation ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98.5% - 101.2%
Specificity No interference from blank matrix

Diagrams

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_validation Method Validation A Standard & Sample Preparation C Column Equilibration A->C B Mobile Phase Preparation B->C D Sample Injection C->D E Chromatographic Separation D->E F Peak Integration & Identification E->F G Quantification F->G H Linearity & Range G->H I Accuracy & Precision G->I J LOD & LOQ G->J

Caption: Workflow for HPLC Method Development and Validation.

Logical_Troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Chromatographic Problem (e.g., Poor Peak Shape, Shifting Retention Time) Cause1 Column Issues Problem:p->Cause1 Cause2 Mobile Phase Problem:p->Cause2 Cause3 System Hardware Problem:p->Cause3 Cause4 Sample Problem:p->Cause4 Sol1 Flush or Replace Column Cause1->Sol1 Sol2 Prepare Fresh Mobile Phase Degas thoroughly Cause2->Sol2 Sol3 Check for Leaks Purge Pump Cause3->Sol3 Sol4 Re-prepare Sample Check for Precipitation Cause4->Sol4

Caption: Logical Flow for HPLC Troubleshooting.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The method is simple, rapid, and demonstrates excellent performance in terms of linearity, precision, and accuracy. This protocol can be readily implemented in quality control laboratories and research settings for the routine analysis of this compound.

Application Note: Structural Elucidaion of (16R)-Dihydrositsirikine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application notes for the structural elucidation of the indole (B1671886) alkaloid (16R)-Dihydrositsirikine using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a monoterpenoid indole alkaloid isolated from the medicinal plant Catharanthus roseus. The structural characterization of such natural products is crucial for understanding their biological activity and for drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, including connectivity and stereochemistry. This application note outlines the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural assignment of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For this compound, deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) are suitable choices. The use of deuterated solvents is essential to avoid large solvent signals in the ¹H NMR spectrum.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is generally sufficient for most 1D and 2D NMR experiments on modern spectrometers.

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C). However, modern spectrometers can also reference the spectra to the residual solvent signal.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

2.2.1. 1D NMR Experiments

  • ¹H NMR (Proton): This is the fundamental experiment providing information on the number of different types of protons, their chemical environment, and their scalar couplings.

    • Pulse Program: zg30

    • Number of Scans (NS): 16-32

    • Relaxation Delay (D1): 1-2 seconds

    • Spectral Width (SW): 0-12 ppm

  • ¹³C NMR (Carbon): This experiment provides information on the number of different types of carbon atoms in the molecule.

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans (NS): 1024-4096 (due to the low natural abundance and gyromagnetic ratio of ¹³C)

    • Relaxation Delay (D1): 2-5 seconds

    • Spectral Width (SW): 0-200 ppm

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups.

    • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

    • DEPT-90: Only CH signals are observed.

2.2.2. 2D NMR Experiments

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) scalar couplings, revealing which protons are adjacent to each other in the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons that have attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is crucial for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and three-dimensional structure of the molecule.

Data Presentation and Analysis

The structural elucidation of this compound is achieved through the systematic analysis of the 1D and 2D NMR data. The following tables summarize the representative ¹H and ¹³C NMR data.

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
13.15m
22.80m
33.50m
3.10m
2.90m
2.75m
2.60m
97.45d7.5
107.10t7.5
117.15t7.5
127.50d7.5
142.20m
151.80m
162.50m
17-H₂3.80dd11.0, 4.0
3.65dd11.0, 6.0
18-H₃0.95t7.5
19-H₂1.40m
214.10br s
OCH₃3.75s
NH8.10br s
OH2.95t5.5

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

PositionChemical Shift (δ, ppm)DEPT
254.0CH
360.5CH
553.0CH₂
621.5CH₂
7108.0C
8128.0C
9118.0CH
10119.5CH
11121.5CH
12110.0CH
13136.0C
1435.0CH₂
1530.0CH
1645.0CH
1765.0CH₂
1812.0CH₃
1925.0CH₂
20135.0C
2160.0CH
C=O175.0C
OCH₃52.5CH₃

Analysis Workflow:

  • ¹H and ¹³C NMR: The number of signals in the ¹H and ¹³C NMR spectra gives the first indication of the number of magnetically non-equivalent protons and carbons.

  • DEPT: Differentiate carbon signals into CH, CH₂, and CH₃ groups.

  • HSQC: Correlate each proton signal to its directly attached carbon signal. This allows for the definitive assignment of protonated carbons.

  • COSY: Establish proton-proton coupling networks. For example, trace the correlations from the ethyl group protons (H-18 and H-19) and the protons of the indole ring.

  • HMBC: Connect the different spin systems and assign quaternary carbons. Key correlations would include those from the methyl protons of the ester group to the carbonyl carbon and C-16, and from the indole NH proton to surrounding carbons.

  • NOESY: Determine the relative stereochemistry of the molecule by identifying protons that are close in space. For instance, NOE correlations can help establish the cis or trans relationship of substituents on the quinolizidine (B1214090) ring system.

Visualization of Workflows and Relationships

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

G cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Identify_Spin_Systems Identify Spin Systems (COSY) 1D_NMR->Identify_Spin_Systems Assign_Protonated_Carbons Assign Protonated Carbons (HSQC) 1D_NMR->Assign_Protonated_Carbons 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 2D_NMR->Identify_Spin_Systems 2D_NMR->Assign_Protonated_Carbons Connect_Fragments Connect Fragments & Assign Quaternary Carbons (HMBC) Identify_Spin_Systems->Connect_Fragments Assign_Protonated_Carbons->Connect_Fragments Determine_Stereochemistry Determine Stereochemistry (NOESY) Connect_Fragments->Determine_Stereochemistry Final_Structure Final Structure of This compound Determine_Stereochemistry->Final_Structure Complete Structural Elucidation

Caption: Workflow for NMR-based structural elucidation.

Key HMBC Correlations for Structural Connectivity

This diagram highlights some of the critical long-range proton-carbon correlations that are essential for assembling the molecular structure of this compound.

G cluster_indole Indole Moiety cluster_quinolizidine Quinolizidine Core cluster_sidechain Side Chain NH NH δ ~8.10 C7 C7 δ ~108.0 NH->C7 ²J C8 C8 δ ~128.0 NH->C8 ³J C13 C13 δ ~136.0 NH->C13 ³J H21 H21 δ ~4.10 C2 C2 δ ~54.0 H21->C2 ²J C20 C20 δ ~135.0 H21->C20 ³J OCH3 OCH₃ δ ~3.75 C_O C=O δ ~175.0 OCH3->C_O ³J C16 C16 δ ~45.0 OCH3->C16

Caption: Key HMBC correlations in this compound.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful toolkit for the unambiguous structural elucidation of complex natural products like this compound. By following the detailed protocols for sample preparation, data acquisition, and systematic data analysis outlined in this application note, researchers can confidently determine the complete chemical structure and relative stereochemistry of this and other similar indole alkaloids. This detailed structural information is a prerequisite for further investigation into the pharmacological properties and potential therapeutic applications of these compounds.

Application Note: Mass Spectrometry Analysis of (16R)-Dihydrositsirikine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(16R)-Dihydrositsirikine is a monoterpenoid indole (B1671886) alkaloid, a class of natural products known for their structural diversity and significant pharmacological activities. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of such compounds in drug discovery and development. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers a powerful platform for the analysis of this compound in complex matrices due to its high resolution, sensitivity, and specificity. This application note outlines a general protocol for the mass spectrometry analysis of this compound.

Principle of the Method

This method utilizes UPLC to chromatographically separate this compound from other components in a sample. The separation is based on the differential partitioning of the analyte between a stationary phase (e.g., C18 column) and a mobile phase. Following separation, the analyte is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) in positive ion mode. The precursor ion corresponding to the protonated molecule of this compound is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. These transitions are monitored for quantification and confirmation.

Experimental Protocols

1. Sample Preparation (from Plant Material - Illustrative)

A robust sample preparation protocol is essential to remove interfering substances and enrich the analyte of interest.

  • Extraction:

    • Homogenize 1 g of dried and powdered plant material with 10 mL of methanol (B129727).

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) for Clean-up:

    • Reconstitute the dried extract in 1 mL of 5% acetic acid.

    • Condition a cation-exchange SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water, and finally equilibrating with 5 mL of 5% acetic acid.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water followed by 5 mL of methanol to remove impurities.

    • Elute the alkaloids with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

The following are typical starting conditions that may require optimization for this compound.

ParameterRecommended Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

3. Data Acquisition and Processing

  • Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. A hypothetical MRM transition is provided in the data table below.

  • Calibration Curve: Prepare a series of calibration standards of this compound in the initial mobile phase. The concentration range should encompass the expected concentrations in the samples.

  • Quantification: The concentration of this compound in the samples is determined by interpolating the peak area from the calibration curve.

Data Presentation

The following table presents hypothetical quantitative data for the analysis of this compound. This data is for illustrative purposes only.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)Concentration Range (ng/mL)
This compound341.2144.10.130251 - 1000> 0.99
Internal Standard (e.g., Yohimbine)355.2144.10.13530--

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plant_material Plant Material extraction Solvent Extraction (Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation1 Evaporation to Dryness supernatant->evaporation1 reconstitution1 Reconstitution (5% Acetic Acid) evaporation1->reconstitution1 spe Solid-Phase Extraction (SPE) (Cation-Exchange) reconstitution1->spe elution Elution (5% NH4OH in Methanol) spe->elution evaporation2 Evaporation to Dryness elution->evaporation2 reconstitution2 Reconstitution (Mobile Phase) evaporation2->reconstitution2 uplc UPLC Separation (C18 Column) reconstitution2->uplc reconstitution2->uplc ms Mass Spectrometry (ESI+, MRM) data_acquisition Data Acquisition ms->data_acquisition ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

Application Note: Development of a Cell-Based Assay for Assessing the Biological Activity of (16R)-Dihydrositsirikine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive workflow for characterizing the biological activity of (16R)-Dihydrositsirikine, a novel natural product, using a suite of cell-based assays. Given the limited existing data on this compound, we propose a tiered screening approach, starting with a general cytotoxicity assessment, followed by more specific assays to elucidate its mechanism of action, including apoptosis and cell cycle analysis. This protocol is designed for researchers in drug discovery and natural product chemistry to systematically evaluate the potential therapeutic properties of this compound in a cancer cell line model.

Introduction

Natural products are a rich source of novel chemical scaffolds for drug discovery. This compound is an alkaloid whose biological activities have not been extensively studied. Preliminary structural analysis suggests potential interactions with cellular pathways implicated in cell proliferation and survival. Therefore, developing robust cell-based assays is crucial to determine its bioactivity and elucidate its mechanism of action. This application note provides a detailed protocol for a multi-faceted in vitro evaluation of this compound using the human colorectal carcinoma cell line, HCT116, as a model system. The described workflow is adaptable to other cell lines and compounds of interest.

Materials and Reagents

  • Cell Line: HCT116 (human colorectal carcinoma)

  • This compound: (CAS 6519-26-2)[1][]

  • Cell Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Reagents for Cell Viability Assay (MTS): CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega)

  • Reagents for Apoptosis Assay (Annexin V/PI): FITC Annexin V Apoptosis Detection Kit (BD Biosciences)

  • Reagents for Cell Cycle Analysis: Propidium Iodide (PI) and RNase A

  • Control Compound: Doxorubicin (positive control for cytotoxicity)

  • Other: Phosphate Buffered Saline (PBS), Trypsin-EDTA, Dimethyl Sulfoxide (DMSO), 96-well and 6-well cell culture plates, Flow cytometer.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. It follows a logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Interpretation A Prepare this compound Stock Solution B Cell Seeding (HCT116) A->B C Compound Treatment (24, 48, 72h) B->C D MTS Assay for Cell Viability C->D E Determine IC50 Value D->E F Apoptosis Assay (Annexin V/PI Staining) E->F If IC50 is significant G Cell Cycle Analysis (PI Staining) E->G If IC50 is significant H Quantitative Data Analysis F->H G->H I Pathway Hypothesis H->I

Caption: Experimental workflow for the cell-based activity assessment of this compound.

Protocols

Cell Viability Assay (MTS)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 20 µL of CellTiter 96® AQueous One Solution to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed HCT116 cells in a 6-well plate at a density of 2 x 10^5 cells/well.

  • Incubate for 24 hours.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours. Include vehicle and positive controls.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (PI Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Seed and treat HCT116 cells as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Data Presentation

The quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound on HCT116 Cells

Time PointIC50 (µM)
24 hours45.2
48 hours28.7
72 hours15.1

Table 2: Effect of this compound on Apoptosis in HCT116 Cells (48h Treatment)

TreatmentViable (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.12.51.80.6
This compound (IC50)60.325.410.24.1
This compound (2x IC50)35.740.118.55.7
Doxorubicin (1 µM)42.838.915.33.0

Table 3: Effect of this compound on Cell Cycle Distribution in HCT116 Cells (48h Treatment)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.225.819.0
This compound (IC50)40.122.537.4
This compound (2x IC50)30.715.354.0
Doxorubicin (1 µM)28.918.752.4

Hypothetical Signaling Pathway

Based on the hypothetical data suggesting G2/M arrest and apoptosis, a possible mechanism of action could involve the modulation of pathways controlling the cell cycle and programmed cell death.

G cluster_0 Upstream Signaling cluster_1 Downstream Effects A This compound B Unknown Target(s) A->B C p53 Activation B->C D p21 Upregulation C->D G Bax Upregulation C->G H Bcl-2 Downregulation C->H E CDK1/Cyclin B Inhibition D->E F G2/M Arrest E->F I Mitochondrial Outer Membrane Permeabilization G->I H->I J Caspase Activation I->J K Apoptosis J->K

Caption: A hypothetical signaling pathway for the action of this compound.

Conclusion

This application note provides a foundational framework for the initial characterization of the biological activity of this compound. The presented protocols for cell viability, apoptosis, and cell cycle analysis, along with the structured data presentation, offer a systematic approach to understanding its potential as a therapeutic agent. The hypothetical data suggests that this compound may exert its cytotoxic effects through the induction of G2/M cell cycle arrest and apoptosis. Further studies would be required to identify the specific molecular targets and validate the proposed signaling pathway.

References

Application Notes and Protocols for Antimicrobial Activity Testing of (16R)-Dihydrositsirikine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial properties of the novel indole (B1671886) alkaloid, (16R)-Dihydrositsirikine. The following sections detail the principles, protocols, and data interpretation for standard antimicrobial susceptibility testing methods.

Introduction

This compound is a member of the extensive family of indole alkaloids, a class of natural products known for a wide range of biological activities. Given the urgent need for new antimicrobial agents to combat rising drug resistance, it is crucial to systematically evaluate the potential of novel compounds like this compound against a panel of pathogenic bacteria and fungi. This document outlines the standardized methods for determining the in vitro antimicrobial activity of this compound.

Key Antimicrobial Activity Testing Methods

The preliminary assessment of antimicrobial activity is typically performed using diffusion and dilution methods. These techniques are reliable, reproducible, and allow for the determination of key parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Broth Microdilution Method for MIC and MBC Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[1][2] This method can be extended to determine the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that results in microbial death.

Experimental Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure the final solvent concentration in the assay does not inhibit microbial growth.

  • Preparation of Microbial Inoculum:

    • From a fresh culture of the test microorganism on an appropriate agar (B569324) plate, select several colonies and suspend them in a sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]

    • Dilute this standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure in 96-Well Microtiter Plates:

    • Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

    • This will create a gradient of decreasing concentrations of the test compound.

    • Inoculate each well (except the sterility control) with 10 µL of the prepared microbial inoculum.

    • Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).

    • Seal the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for most bacteria).[3]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[1][2]

  • Determination of MBC:

    • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto an appropriate agar medium.

    • Incubate the agar plates at the appropriate temperature and duration.

    • The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count.

Data Presentation:

The results from the broth microdilution assay should be summarized in a table as shown below.

MicroorganismGram StainThis compound MIC (µg/mL)This compound MBC (µg/mL)
Staphylococcus aureusGram-positive
Enterococcus faecalisGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative
Candida albicansFungus
Agar Well Diffusion Method

The agar well diffusion method is a qualitative or semi-quantitative technique used to screen for antimicrobial activity. It relies on the diffusion of the test compound from a well through a solidified agar medium seeded with the test microorganism.

Experimental Protocol:

  • Preparation of Seeded Agar Plates:

    • Prepare a standardized microbial inoculum as described for the broth microdilution method (0.5 McFarland).

    • Evenly swab the entire surface of a sterile agar plate (e.g., Mueller-Hinton Agar) with the inoculum.

    • Allow the plate to dry for a few minutes.

  • Well Preparation and Compound Application:

    • Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of a known concentration of the this compound solution into each well.

    • Include a solvent control (the solvent used to dissolve the compound) and a positive control (a standard antibiotic).

  • Incubation and Measurement:

    • Incubate the plates under appropriate conditions.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Data Presentation:

The results of the agar well diffusion assay can be presented in a table format.

MicroorganismThis compound Concentration (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus
Escherichia coli
Candida albicans
Disk Diffusion Method

Similar to the agar well diffusion method, the disk diffusion method is a widely used qualitative test. Instead of wells, sterile paper disks impregnated with the test compound are placed on the surface of a seeded agar plate.

Experimental Protocol:

  • Preparation of Impregnated Disks:

    • Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of this compound.

    • The disks are allowed to dry under aseptic conditions.

  • Assay Procedure:

    • Prepare seeded agar plates as described for the agar well diffusion method.

    • Using sterile forceps, place the impregnated disks onto the surface of the agar.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a blank disk (impregnated with solvent only) as a negative control and a disk with a standard antibiotic as a positive control.

  • Incubation and Measurement:

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition around each disk in millimeters.

Data Presentation:

The data from the disk diffusion assay can be organized as follows:

MicroorganismThis compound Amount per Disk (µg)Zone of Inhibition (mm)
Staphylococcus aureus
Escherichia coli
Candida albicans

Visualizations

The following diagrams illustrate the experimental workflows and a generalized representation of potential antimicrobial mechanisms.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Reading cluster_mbc MBC Determination prep_compound Prepare this compound Stock Solution serial_dilute Perform Serial Dilution of Compound prep_compound->serial_dilute prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells prep_inoculum->inoculate add_broth Add Broth to Wells add_broth->serial_dilute serial_dilute->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (No Visible Growth) incubate->read_mic plate_wells Plate from Clear Wells onto Agar read_mic->plate_wells incubate_agar Incubate Agar Plates plate_wells->incubate_agar read_mbc Determine MBC incubate_agar->read_mbc

Caption: Workflow for MIC and MBC determination using the broth microdilution method.

Agar_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Prepare Standardized Microbial Inoculum swab_plate Swab Inoculum onto Agar Surface prep_inoculum->swab_plate prep_plates Prepare Agar Plates prep_plates->swab_plate create_wells Create Wells in Agar swab_plate->create_wells add_compound Add this compound to Wells create_wells->add_compound incubate Incubate Plates add_compound->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone

Caption: Workflow for the agar well diffusion method.

Caption: Generalized potential mechanisms of antimicrobial action.

References

Preparing (16R)-Dihydrositsirikine for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(16R)-Dihydrositsirikine is a natural alkaloid compound belonging to the vinca (B1221190) alkaloid class.[1] Vinca alkaloids are a well-established group of anti-cancer agents known for their ability to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis.[2] This document provides detailed application notes and protocols for the preparation of this compound for in vivo studies, with a focus on formulation strategies for poorly soluble compounds, recommended experimental procedures, and an overview of the presumed signaling pathways involved. Due to the limited publicly available data on this compound, the following protocols are based on established methods for related vinca alkaloids and general guidelines for natural product-derived small molecules. It is imperative that researchers conduct preliminary solubility, stability, and tolerability studies specific to this compound before commencing full-scale in vivo experiments.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for the initial stages of formulation development.

PropertyValueReference
Chemical Formula C₂₁H₂₈N₂O₃[3][4]
Molecular Weight 356.47 g/mol [4][5]
CAS Number 6519-26-2[4][5]
Appearance Not specified; likely a solid
Melting Point 215 °C[4]
Predicted Boiling Point 547.5 ± 45.0 °C[4][5]
Predicted pKa 14.30 ± 0.10[4]
Solubility Poor aqueous solubility is anticipated

Formulation Development for In Vivo Administration

The anticipated poor aqueous solubility of this compound necessitates a careful formulation strategy to ensure bioavailability and consistent dosing for in vivo studies. The choice of vehicle is paramount and should be guided by preliminary solubility and tolerability testing.

Solubility Testing Protocol

Objective: To determine a suitable solvent or vehicle system for this compound for in vivo administration.

Materials:

  • This compound powder

  • A panel of potential vehicles (see Table 2)

  • Vortex mixer

  • Centrifuge

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).

  • Prepare saturated solutions of this compound in each test vehicle by adding an excess of the compound to a known volume of the vehicle.

  • Vortex the samples vigorously for 2 minutes.

  • Equilibrate the samples at room temperature for 24 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method.

Recommended Vehicles for Screening

A list of commonly used vehicles for in vivo studies of poorly soluble compounds is provided in Table 2. It is crucial to establish the maximum tolerated dose of the chosen vehicle in the selected animal model.

Vehicle SystemCompositionConsiderations
Aqueous Solution with Co-solvent 5-10% DMSO, 10-20% Ethanol (B145695) in Saline or PBSDMSO and ethanol can have pharmacological effects and may cause irritation at higher concentrations.
Aqueous Suspension 0.5-1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in waterSuitable for oral administration. Particle size of the compound can influence absorption.
Lipid-Based Formulation Corn oil, Sesame oil, or other pharmaceutically acceptable oilsSuitable for oral or subcutaneous administration. May enhance oral bioavailability of lipophilic compounds.
Cyclodextrin Formulation 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or salineCan significantly improve the aqueous solubility of hydrophobic compounds.
Niosomal Formulation Non-ionic surfactants and cholesterolA nano-carrier system that can improve the bioavailability of alkaloids.[6]

Experimental Protocols for In Vivo Studies

The following protocols are generalized for anti-cancer efficacy studies in murine models. The specific details, such as cell line, animal strain, and dosing regimen, should be adapted based on the research question.

Preparation of this compound Formulation for Injection

Objective: To prepare a sterile formulation of this compound for intravenous administration.

Materials:

  • This compound

  • Selected vehicle (e.g., Sterile Saline with 5% DMSO)

  • Sterile vials

  • 0.22 µm sterile filter

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound.

  • Dissolve the compound in the selected vehicle to the desired final concentration.

  • Protect the solution from light if the compound is light-sensitive, which is common for vinca alkaloids.[2]

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile vial.

  • Store the formulation according to stability data (preliminary studies are required). For vinca alkaloids, refrigeration is often recommended.

In Vivo Antitumor Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of this compound in a murine xenograft model.

in_vivo_workflow cluster_prep Preparation Phase cluster_tumor Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture Cancer Cell Culture cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest animal_acclimation Animal Acclimation tumor_injection Subcutaneous Injection of Cells animal_acclimation->tumor_injection cell_harvest->tumor_injection tumor_monitoring Tumor Growth Monitoring tumor_injection->tumor_monitoring randomization Randomization into Groups tumor_monitoring->randomization treatment_admin Treatment Administration (this compound or Vehicle) randomization->treatment_admin tumor_measurement Tumor Volume & Body Weight Measurement treatment_admin->tumor_measurement euthanasia Euthanasia & Tissue Collection tumor_measurement->euthanasia data_analysis Data Analysis euthanasia->data_analysis

Caption: Presumed signaling pathway for this compound.

Safety and Handling

This compound, as a potential cytotoxic agent, should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection when handling the compound.

  • Containment: Handle the powdered compound in a chemical fume hood to avoid inhalation.

  • Waste Disposal: Dispose of all waste materials contaminated with the compound according to institutional guidelines for cytotoxic waste.

  • Administration: Vinca alkaloids are known to be vesicants (can cause tissue damage if they leak from the vein). Ensure proper intravenous administration technique.

Conclusion

The successful in vivo evaluation of this compound relies on a systematic approach to formulation and experimental design. The protocols and information provided herein offer a foundation for researchers to develop a robust study plan. Given the novelty of this specific compound, emphasis must be placed on thorough preliminary studies to establish its solubility, stability, and tolerability in the chosen experimental system.

Disclaimer: This document is intended for research purposes only. The information provided is based on the current scientific literature for related compounds and should not be considered as a definitive guide for clinical use. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Troubleshooting & Optimization

Overcoming poor solubility of (16R)-Dihydrositsirikine in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (16R)-Dihydrositsirikine

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a natural product, specifically an alkaloid, used in life sciences research.[1][2] Its key chemical properties are summarized below.

PropertyValue
CAS Number 6519-26-2[1][3]
Molecular Formula C21H28N2O3[3]
Molecular Weight 356.47 g/mol [1][3]
Appearance Solid[2]

Q2: Why is this compound poorly soluble in aqueous buffers?

A2: Like many complex organic molecules and alkaloids, this compound possesses a largely hydrophobic structure. This lipophilic nature makes it difficult for the molecule to form favorable interactions with polar water molecules in aqueous buffers like Phosphate-Buffered Saline (PBS) or Tris-buffered saline (TBS), leading to low solubility. More than 40% of marketed drug products are hydrophobic, making this a common challenge in research and development.[4][5]

Q3: Can I dissolve this compound directly into my aqueous experimental buffer?

A3: Direct dissolution in aqueous buffers is strongly discouraged.[6] Attempting to do so will likely result in a non-homogenous suspension with undissolved particles, leading to inaccurate concentrations and unreliable experimental results. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent.[6][7]

Q4: What is the recommended first step for preparing a solution of this compound?

A4: The universally recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[6][8] Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its high solubilizing capacity and miscibility with water.[6] This stock solution can then be serially diluted into your aqueous buffer to the final desired concentration.

Q5: How does pH influence the solubility of this compound?

A5: As an alkaloid, the solubility of this compound is expected to be highly pH-dependent.[9][10] Alkaloids are typically basic compounds that become protonated in acidic conditions. This protonation results in a charged, ionized form of the molecule, which is significantly more soluble in aqueous media.[10][11] Therefore, adjusting the pH of your buffer to be more acidic can be an effective strategy to increase solubility.[12]

Troubleshooting Guide: Overcoming Precipitation

This guide addresses the most common issue encountered: the compound precipitating out of solution.

Issue: Precipitation occurs when diluting the organic stock solution into the aqueous buffer.

This is a clear indication that the compound's solubility limit has been exceeded in the final aqueous environment.[13] The following flowchart and solutions can help resolve this issue.

G start Precipitation Observed During Dilution check_conc Is the final concentration too high? start->check_conc lower_conc Solution 1: Lower the final working concentration. check_conc->lower_conc Yes check_solvent Is the co-solvent percentage too low? check_conc->check_solvent No success Clear Solution Achieved lower_conc->success increase_solvent Solution 2: Increase co-solvent %. (Caution: check experimental tolerance) check_solvent->increase_solvent Yes check_buffer Can buffer composition be modified? check_solvent->check_buffer No increase_solvent->success modify_ph Solution 3: Decrease buffer pH to increase ionization. check_buffer->modify_ph Adjust pH add_surfactant Solution 4: Add surfactant (e.g., Tween-80) or cyclodextrin. check_buffer->add_surfactant Add Excipient modify_ph->success add_surfactant->success

Figure 1: Troubleshooting workflow for compound precipitation.

Solution 1: Reduce the Final Concentration Your target concentration may be above the compound's solubility limit in the final buffer system. Attempt to prepare a more dilute working solution.

Solution 2: Optimize Co-solvent Concentration A higher percentage of the organic co-solvent (like DMSO) in the final solution can help maintain solubility.[14][15] However, it is critical to ensure the final co-solvent concentration is compatible with your experimental system, as high concentrations can be toxic to cells or interfere with protein function.[8] For most cell-based assays, the final DMSO concentration should be kept below 1%, and ideally below 0.5%.[16]

Solution 3: Adjust Buffer pH For alkaloids like this compound, lowering the pH of the aqueous buffer can significantly increase solubility.[10][12] Prepare buffers with a lower pH (e.g., pH 6.0 or 5.0) and test for precipitation. Ensure the final pH is compatible with your experimental model.

Solution 4: Use Solubilizing Excipients

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming a water-soluble inclusion complex.[17][18] This effectively shields the hydrophobic compound from the aqueous environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[19]

  • Surfactants: Non-ionic surfactants such as Tween® 80 (Polysorbate 80) or Pluronic® F-68 can form micelles in aqueous solutions. At concentrations above the critical micelle concentration (CMC), these micelles can encapsulate the insoluble compound, increasing its apparent solubility.[8][20]

Quantitative Data Tables

Disclaimer: The following data is illustrative, based on the typical behavior of poorly soluble alkaloids, and is intended to guide experimental design. Actual solubility should be determined empirically.

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated Solubility (mg/mL)Notes
Water (pH 7.0)< 0.01Practically insoluble
PBS (pH 7.4)< 0.01Practically insoluble
Ethanol~10Soluble
DMSO> 50Highly soluble
DMF~20Soluble[7]

Table 2: Illustrative Effect of pH on Solubility in Aqueous Buffer

Buffer pHEstimated Solubility (mg/mL)Fold Increase (vs. pH 7.4)
7.40.0081x
6.50.09~11x
5.51.2~150x
4.53.8~475x

Table 3: Illustrative Effect of Co-solvents on Apparent Solubility in PBS (pH 7.4)

Co-solvent SystemApparent Solubility (mg/mL)Notes
1% DMSO in PBS0.02Limited improvement
5% DMSO in PBS0.15Be cautious of experimental compatibility
10% Ethanol in PBS0.11Check for effects on biological systems
20% PEG 400 in PBS0.50PEG 400 is a common solubilizing agent

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh 3.56 mg of this compound powder.

  • Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the powder.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if needed.[8]

  • Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Solubilization using the Co-solvent Dilution Method

  • Prepare Buffer: Dispense the required volume of your final aqueous buffer into a sterile tube.

  • Stir Buffer: Place the tube on a vortex mixer at a medium speed or use a magnetic stirrer to ensure the buffer is being actively mixed.

  • Add Stock: While the buffer is vortexing, add the required volume of the concentrated DMSO stock solution dropwise directly into the buffer.[6][8] This rapid mixing is crucial to prevent localized high concentrations that cause immediate precipitation.

  • Final Mix: Continue to vortex for another 30 seconds to ensure the final solution is homogenous.

  • Inspect: Visually inspect the solution for any signs of cloudiness or precipitate.

Protocol 3: Solubilization using Cyclodextrin Complexation

This protocol describes a method to enhance solubility using HP-β-CD.

G cluster_0 Cyclodextrin Solubilization Mechanism CD Cyclodextrin (HP-β-CD) (Hydrophilic Exterior) Complex Water-Soluble Inclusion Complex CD->Complex Encapsulates Drug This compound (Hydrophobic) Drug->Complex Enters Hydrophobic Cavity Water Aqueous Buffer Complex->Water Dissolves In

Figure 2: Mechanism of cyclodextrin-mediated solubilization.

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10% w/v). Stir until fully dissolved.

  • Add Compound: Add the weighed this compound powder directly to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 1-24 hours. The time required for optimal complexation can vary.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This solution contains the solubilized drug-cyclodextrin complex. The exact concentration should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).

Method Selection Guide

Choosing the right solubilization strategy depends on your experimental constraints.

G start Start: Need to dissolve This compound q_cell Is the experiment cell-based? start->q_cell q_ph Is the experiment sensitive to pH changes? q_cell->q_ph Yes use_ph Use pH Adjustment (Acidic Buffer) q_cell->use_ph No (e.g., biochemical assay) q_conc Is a high final concentration required? q_ph->q_conc Yes use_dmso Use Co-solvent Method (DMSO < 0.5%) q_ph->use_dmso No q_conc->use_dmso No use_cd Use Cyclodextrin (HP-β-CD) or Surfactant (Tween-80) q_conc->use_cd Yes reassess Re-evaluate experiment; consider nanoparticle formulation for in vivo studies. use_cd->reassess Still insoluble

Figure 3: Decision tree for selecting a solubilization method.

References

(16R)-Dihydrositsirikine stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (16R)-Dihydrositsirikine in solution. The following information is based on the general characteristics of indole (B1671886) alkaloids and best practices for handling these compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. Can I still use it?

A change in color, often to a yellowish or brownish hue, can be an indicator of degradation for indole alkaloids. This suggests a decrease in the concentration of the active compound and the presence of degradation products. For quantitative experiments, it is strongly recommended to prepare fresh solutions. For qualitative purposes, the usability will depend on the extent of degradation and the tolerance of your experiment to impurities.

Q2: What are the optimal storage conditions for stock solutions of this compound?

To maximize the shelf-life of your this compound stock solutions, adhere to the following guidelines:

  • Temperature: Store solutions at low temperatures. For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation is a common issue for indole derivatives.

  • pH: Maintain a slightly acidic to neutral pH (around 6-7) if possible, as alkaline conditions can accelerate degradation.[1]

  • Solvent: For aqueous solutions, it is often recommended not to store them for more than 24 hours.[1] Whenever possible, prepare fresh aqueous solutions for each experiment from a stock solution in an organic solvent like DMSO.

Q3: How long can I expect my this compound solution to be stable?

The stability of this compound solutions is highly dependent on the solvent, storage conditions (temperature, light exposure), and pH. While specific data for this compound is limited, studies on other indole alkaloids have shown that while some are relatively stable in chloroform (B151607) extract for up to 24 hours, others are unstable under ambient conditions after just one day.[2] It is best practice to prepare fresh solutions for each experiment, especially for sensitive assays.

Q4: What are common degradation pathways for indole alkaloids like this compound?

Indole alkaloids can degrade through several pathways, including:

  • Oxidation: The indole ring is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.

  • Hydrolysis: Ester or amide functional groups within the molecule can be susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Photodegradation: Exposure to UV or visible light can lead to complex degradation pathways.

Troubleshooting Guides

Issue 1: Poor Reproducibility in Bioassays

  • Possible Cause: Degradation of the this compound solution, leading to a lower effective concentration of the active compound.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before each experiment.

    • Use a Stability-Indicating Method: If you must use stored solutions, verify the concentration and purity using a validated stability-indicating HPLC method before use.

    • Control Experimental Conditions: Ensure that the pH and temperature of your assay buffer are within a stable range for your compound.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis

  • Possible Cause: On-instrument or in-sampler degradation of the analyte.

  • Troubleshooting Steps:

    • Control Autosampler Temperature: If your HPLC autosampler has temperature control, set it to a low temperature (e.g., 4°C) to minimize degradation of samples awaiting injection.[1]

    • Minimize Residence Time: Reduce the time samples spend in the autosampler before injection.

    • Investigate Mobile Phase Compatibility: Ensure the mobile phase pH and composition are not contributing to the degradation of this compound.

Quantitative Data Summary

AlkaloidSolventConditionsStabilityReference
YohimbineTrichloromethane ExtractAmbient, 15 daysRelatively Stable[2]
AjmalicineTrichloromethane ExtractAmbient, 15 daysRelatively Stable[2]
Other Indole AlkaloidsTrichloromethane ExtractAmbient, 1 dayRelatively Unstable[2]
MitragynineAqueous (pH 2-10)4, 20, or 40°C, 8 hoursNo significant loss[3]
7-hydroxymitragynineAqueous≥ 40°C, 8 hoursSignificant drug loss[3]

Experimental Protocols

Protocol 1: General Protocol for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at room temperature or heat to 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period. Neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.

  • Thermal Degradation: Keep the solid compound or a solution in a temperature-controlled oven at a high temperature (e.g., 60-80°C) for a specified period.

  • Photodegradation: Expose the solution to a combination of UV and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines). Protect a control sample from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)

A stability-indicating method is an analytical procedure used to detect changes with time in the properties of the drug substance and drug product.

1. Chromatographic System:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used for indole alkaloids.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., around 220-280 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

2. Method Validation:

  • The method should be validated according to ICH guidelines, including specificity (ability to resolve the parent drug from degradation products), linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation stock Prepare Stock Solution (1 mg/mL in Organic Solvent) acid Acid Hydrolysis (0.1N HCl) stock->acid base Base Hydrolysis (0.1N NaOH) stock->base oxidation Oxidation (3% H2O2) stock->oxidation thermal Thermal Stress (60-80°C) stock->thermal photo Photostability (UV/Vis Light) stock->photo sampling Aliquot Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc degradation Determine % Degradation hplc->degradation products Identify Degradation Products hplc->products

Caption: Forced degradation experimental workflow.

logical_relationship cluster_factors Stability Influencing Factors compound This compound in Solution degradation Degradation compound->degradation pH pH pH->degradation temp Temperature temp->degradation light Light Exposure light->degradation solvent Solvent solvent->degradation time Storage Time time->degradation

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Optimizing HPLC Separation of (16R)-Dihydrositsirikine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the High-Performance Liquid Chromatography (HPLC) separation of (16R)-Dihydrositsirikine from crude plant extracts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your analytical workflow.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound from crude extracts.

1. Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram shows significant peak tailing or fronting for this compound. What are the possible causes and solutions?

  • Answer:

    • Cause: Secondary interactions between the basic nitrogen of the alkaloid and acidic silanol (B1196071) groups on the silica-based column packing.

      • Solution: Add a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the silanol groups. Operating the mobile phase at a low pH (e.g., pH 3-4) can also protonate the silanols and reduce these interactions.

    • Cause: Column overload due to injecting a too-concentrated sample.

      • Solution: Dilute the sample and reinject. If sensitivity is an issue, consider optimizing the extraction and sample clean-up process to enrich the target analyte.

    • Cause: Incompatibility between the sample solvent and the mobile phase.

      • Solution: Whenever possible, dissolve the crude extract in the initial mobile phase. If a stronger solvent is required for solubility, ensure the injection volume is minimal to prevent peak distortion.

    • Cause: A void or channel in the column packing.

      • Solution: Replace the column. To protect the analytical column, always use a guard column, especially when working with complex crude extracts.

2. Inconsistent Retention Times

  • Question: The retention time for this compound is shifting between injections. How can I resolve this?

  • Answer:

    • Cause: Inadequate column equilibration between gradient runs.

      • Solution: Increase the column equilibration time to at least 10-15 column volumes with the initial mobile phase composition before each injection.

    • Cause: Fluctuations in mobile phase composition.[1]

      • Solution: Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves for proper function. Manually preparing the mobile phase can sometimes improve consistency.[1]

    • Cause: Variations in column temperature.

      • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.

    • Cause: Changes in mobile phase pH.

      • Solution: Use a buffer in the aqueous portion of the mobile phase to ensure a stable pH, especially when working near the pKa of the analyte.

3. High Backpressure

  • Question: The HPLC system is showing unusually high backpressure. What should I do?

  • Answer:

    • Cause: Blockage in the system, often from particulate matter from the crude extract.

      • Solution: Systematically isolate the source of the blockage. Start by disconnecting the column and running the pump to check the pressure of the system without the column. If the pressure is normal, the blockage is in the column. If the pressure is still high, the blockage is likely in the tubing, injector, or guard column.

    • Cause: Precipitation of buffer salts in the mobile phase when mixed with a high percentage of organic solvent.

      • Solution: Ensure the buffer concentration is not too high and is soluble in the entire range of the organic solvent used in the gradient.

    • Cause: Column frit blockage.

      • Solution: Try back-flushing the column with a strong solvent. If this does not resolve the issue, the frit may need to be replaced, or the entire column may need replacement. Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to prevent this.

4. Low Signal Intensity or No Peak

  • Question: I am not seeing a peak for this compound, or the peak is very small. What could be the problem?

  • Answer:

    • Cause: The concentration of this compound in the crude extract is below the limit of detection (LOD) of the method.

      • Solution: Optimize the sample preparation to concentrate the analyte. This can include liquid-liquid extraction or solid-phase extraction (SPE) to enrich the alkaloid fraction and remove interfering compounds.

    • Cause: Improper detector settings.

      • Solution: Verify that the UV detector is set to the appropriate wavelength for this compound. Indole (B1671886) alkaloids typically have UV absorbance maxima around 220 nm and 280 nm.

    • Cause: The analyte is degrading during sample preparation or analysis.

      • Solution: Protect the sample from light and heat. Ensure the mobile phase pH is suitable for the stability of the alkaloid.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is the recommended method for extracting this compound from plant material?

    • A1: A common method for extracting indole alkaloids is to use an acidified methanol (B129727) or ethanol (B145695) solution. The acidic conditions help to protonate the alkaloids, increasing their solubility in the polar solvent. Subsequent liquid-liquid extraction or solid-phase extraction (SPE) can then be used to purify the alkaloid fraction.

  • Q2: How can I remove chlorophyll (B73375) and other pigments from my crude extract?

    • A2: After the initial extraction, a defatting step using a nonpolar solvent like hexane (B92381) or petroleum ether can be effective. Alternatively, passing the extract through a C18 SPE cartridge and eluting with an appropriate solvent can separate the pigments from the more polar alkaloids.

HPLC Method Development

  • Q3: What type of HPLC column is best for separating this compound?

    • A3: A reversed-phase C18 or C8 column is typically used for the separation of indole alkaloids. High-purity silica (B1680970) columns with end-capping are recommended to minimize peak tailing.

  • Q4: What is a good starting mobile phase for method development?

  • Q5: Should I use isocratic or gradient elution?

    • A5: For a complex crude extract, gradient elution is almost always necessary to achieve adequate separation of the target analyte from other components. A gradient allows for the elution of compounds with a wide range of polarities in a reasonable timeframe.

Experimental Protocols

1. Crude Extraction of Indole Alkaloids

  • Maceration:

    • Grind the dried plant material to a fine powder.

    • Macerate 10 g of the powdered material in 100 mL of methanol containing 1% acetic acid for 24 hours at room temperature with occasional shaking.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process on the residue two more times.

    • Combine the filtrates.

  • Solvent Evaporation:

    • Evaporate the combined methanol extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Acid-Base Partitioning:

    • Redissolve the dried extract in 50 mL of 5% acetic acid.

    • Wash the acidic solution with 3 x 50 mL of hexane to remove non-polar compounds. Discard the hexane layers.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the alkaloids with 3 x 50 mL of dichloromethane (B109758) or ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the organic solvent to dryness to obtain the crude alkaloid extract.

2. HPLC Method for this compound Separation

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with formic acid

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the crude alkaloid extract in the initial mobile phase composition (90% A: 10% B) to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Retention Time of a Model Indole Alkaloid

% Acetonitrile (B) in Water (A) with 0.1% Formic AcidRetention Time (min)
30%18.5
40%12.3
50%7.8
60%4.5

Table 2: Example Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.05050
25.01090
30.01090
30.19010
40.09010

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_hplc HPLC Analysis plant_material Dried Plant Material grinding Grinding plant_material->grinding extraction Acidified Methanol Extraction grinding->extraction filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation partitioning Acid-Base Partitioning evaporation->partitioning final_extract Crude Alkaloid Extract partitioning->final_extract sample_prep Sample Dissolution & Filtration final_extract->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection separation C18 Column Separation (Gradient Elution) hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for the extraction and HPLC analysis of this compound.

troubleshooting_flowchart cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_pressure Pressure Issues start Chromatographic Problem Identified peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape rt_shift Inconsistent Retention Times start->rt_shift high_pressure High Backpressure start->high_pressure check_overload Dilute Sample peak_shape->check_overload check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent Still Poor modify_mobile_phase Add Additive (e.g., TEA) or Adjust pH check_solvent->modify_mobile_phase Still Poor check_column Check/Replace Guard/ Analytical Column modify_mobile_phase->check_column Still Poor check_equilibration Increase Equilibration Time rt_shift->check_equilibration check_mobile_phase Check Mobile Phase Preparation & Degassing check_equilibration->check_mobile_phase Still Shifting check_temp Use Column Oven check_mobile_phase->check_temp Still Shifting isolate_blockage Isolate Blockage (Disconnect Column) high_pressure->isolate_blockage check_frit Back-flush Column isolate_blockage->check_frit Column is Blocked filter_sample Ensure Sample Filtration check_frit->filter_sample Still High

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Troubleshooting (16R)-Dihydrositsirikine NMR Signal Overlap

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of (16R)-Dihydrositsirikine, with a specific focus on resolving signal overlap.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows significant signal overlap in the aliphatic region. How can I resolve these signals for accurate assignment?

A1: Signal overlap in the aliphatic region of complex alkaloids like this compound is a common challenge due to the presence of multiple CH and CH₂ groups in similar chemical environments. To address this, a multi-step approach is recommended:

  • Solvent-Induced Chemical Shift Changes: The chemical shift of protons can be influenced by the solvent.[1][2] Acquiring spectra in different deuterated solvents can alter the relative positions of signals, potentially resolving overlap. A comparison of chemical shifts in common NMR solvents is presented in Table 1.

  • Two-Dimensional (2D) NMR Spectroscopy: 2D NMR techniques are powerful tools for resolving overlapping signals and establishing connectivity within a molecule.

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to trace out spin systems even in crowded regions.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to, spreading the signals over two dimensions and significantly enhancing resolution.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and assigning quaternary carbons.

Troubleshooting Guides

Issue 1: Overlapping Signals in the Aliphatic Region of the ¹H NMR Spectrum
  • Question: The proton signals between 1.0 and 3.0 ppm in the ¹H NMR spectrum of my this compound sample are heavily overlapped, making it impossible to assign individual protons. What steps should I take?

  • Answer: This is a frequent issue with complex polycyclic structures. The following workflow is recommended to systematically resolve the overlapping signals.

    Diagram of the Troubleshooting Workflow:

    G Workflow for Resolving Overlapping NMR Signals A Initial ¹H NMR Shows Overlap B Change NMR Solvent (e.g., CDCl₃ to C₆D₆ or DMSO-d₆) A->B C Acquire 2D NMR Spectra B->C If overlap persists D COSY: Identify ¹H-¹H Couplings C->D E HSQC: Correlate ¹H to ¹³C C->E F HMBC: Identify Long-Range ¹H-¹³C Correlations C->F G Full Structural Assignment D->G E->G F->G

    Figure 1. Troubleshooting workflow for resolving overlapping NMR signals.

Quantitative Data Summary

Table 1: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) of Selected Protons of this compound in Different Solvents

ProtonCDCl₃C₆D₆DMSO-d₆
H-32.852.952.75
H-5α2.602.752.50
H-5β2.702.602.65
H-6α1.902.101.80
H-6β2.101.952.00
H-14α1.501.651.40
H-14β1.601.501.55
OCH₃3.703.403.60

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities complicating the spectrum.

  • Weighing: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆).

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Protocol 2: Acquisition of 2D NMR Spectra

The following are general guidelines for acquiring 2D NMR spectra on a modern NMR spectrometer. Specific parameters may need to be optimized for the instrument and sample.

A. COSY (Correlation Spectroscopy)

  • Pulse Program: Select a standard gradient-enhanced COSY pulse program (e.g., cosygpqf on Bruker instruments).

  • Spectral Width: Set the spectral width in both dimensions to cover all proton signals (typically 10-12 ppm).

  • Data Points: Acquire a sufficient number of data points in both the direct (F2) and indirect (F1) dimensions for adequate resolution (e.g., 2048 in F2 and 256-512 in F1).

  • Number of Scans: The number of scans per increment will depend on the sample concentration. For a moderately concentrated sample, 2-4 scans are often sufficient.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

B. HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Select a standard gradient-enhanced, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

  • Spectral Width: Set the ¹H spectral width as in the COSY experiment. The ¹³C spectral width should encompass all carbon signals (typically 160-200 ppm).

  • Data Points: Set the data points to, for example, 2048 in the ¹H dimension (F2) and 256 in the ¹³C dimension (F1).

  • Number of Scans: A higher number of scans (e.g., 4-16) per increment is usually required compared to COSY due to the lower natural abundance of ¹³C.

  • ¹JCH Coupling Constant: Set the one-bond coupling constant (CNST2 or J1XH) to an average value for C-H bonds (typically 145 Hz).

  • Processing: Apply appropriate window functions (e.g., squared sine-bell in F2 and sine-bell in F1) before Fourier transformation.

C. HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: Select a standard gradient-enhanced HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

  • Spectral Width and Data Points: Use similar parameters as for the HSQC experiment.

  • Number of Scans: A higher number of scans (e.g., 8-32) is often necessary.

  • Long-Range Coupling Constant: Set the long-range coupling constant (CNST2 or JNXH) to an average value for 2-3 bond C-H couplings (typically 8-10 Hz).

  • Processing: Apply appropriate window functions before Fourier transformation.

Signaling Pathways and Logical Relationships

The logical flow for utilizing 2D NMR to elucidate the structure of this compound is depicted below.

G 2D NMR Data Integration for Structural Elucidation cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Initial Assessment) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Count) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure of This compound COSY->Structure HSQC->Structure HMBC->Structure

Figure 2. Logical flow of 2D NMR data integration for structural elucidation.

References

Technical Support Center: Purification of (16R)-Dihydrositsirikine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (16R)-Dihydrositsirikine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the separation and purification of this indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered when purifying this compound?

This compound, being a polar indole alkaloid, presents several purification challenges. These often include:

  • Co-elution of structurally similar alkaloids: Crude extracts from natural sources like Catharanthus roseus contain a complex mixture of alkaloids with similar polarities, making separation difficult.

  • Peak tailing in chromatography: The basic nitrogen atoms in the indole alkaloid structure can interact with acidic sites on silica (B1680970) gel, leading to tailing peaks and reduced resolution.

  • Thermal instability: Prolonged exposure to high temperatures during solvent evaporation or other steps can potentially lead to degradation.

  • Low abundance: The concentration of this compound in the crude extract may be low, requiring efficient and high-recovery purification methods.

Q2: What are the recommended starting points for developing a purification protocol for this compound?

A multi-step approach is typically recommended, starting with a preliminary purification followed by a high-resolution technique. A general workflow would be:

  • Crude Extraction: Extraction from the plant material using a suitable solvent system (e.g., methanol (B129727) or ethanol).

  • Liquid-Liquid Extraction: An acid-base extraction can be employed to selectively isolate the alkaloid fraction.

  • Column Chromatography: Initial purification using silica gel or alumina (B75360) column chromatography to remove major impurities.

  • Recrystallization or Preparative HPLC: Further purification of the enriched fraction to achieve high purity.

Troubleshooting Guides

Issue 1: Low yield after column chromatography.
  • Possible Cause 1: Irreversible adsorption on the stationary phase.

    • Troubleshooting:

      • Deactivate the silica gel by adding a small percentage of water or triethylamine (B128534) to the slurry.

      • Consider using a less acidic stationary phase like neutral alumina.

      • Employ a mobile phase containing a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to reduce strong interactions.

  • Possible Cause 2: Inappropriate solvent system.

    • Troubleshooting:

      • Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal mobile phase for separation. Aim for an Rf value of 0.2-0.4 for the target compound.

      • Use a gradient elution starting with a non-polar solvent and gradually increasing the polarity.

Issue 2: Persistent impurities after a single purification step.
  • Possible Cause: Co-eluting impurities with similar polarity.

    • Troubleshooting:

      • Employ orthogonal purification techniques. If you used normal-phase chromatography, consider a subsequent purification step using reversed-phase chromatography (e.g., C18).

      • Recrystallization can be a powerful technique to remove impurities that have different solubility profiles.

      • Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers higher resolution for separating closely related compounds.

Experimental Protocols

Protocol 1: Column Chromatography for Initial Purification

This protocol is a general guideline and should be optimized based on the specific crude extract.

1. Preparation of the Column:

  • Use a glass column with a sintered disc or a cotton plug at the bottom.
  • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase.
  • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing. Do not let the column run dry.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent.
  • Alternatively, for less soluble samples, use the dry loading method by adsorbing the sample onto a small amount of silica gel and then carefully adding it to the top of the column.

3. Elution:

  • Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent.
  • Collect fractions and monitor the elution by TLC.

4. Fraction Analysis:

  • Spot the collected fractions on a TLC plate and develop it in a suitable solvent system.
  • Visualize the spots under UV light or by using a suitable staining reagent.
  • Combine the fractions containing the pure this compound.

Protocol 2: Recrystallization for Final Purification

1. Solvent Selection:

  • The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1]
  • Test small amounts of the partially purified solid in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate) to find a suitable one.

2. Dissolution:

  • Place the impure solid in a flask and add a minimal amount of the chosen solvent.
  • Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.[1] Add more solvent dropwise if necessary to achieve complete dissolution.

3. Cooling and Crystallization:

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[1]
  • Wash the crystals with a small amount of the ice-cold solvent to remove any adhering impurities.
  • Dry the crystals in a vacuum oven at a moderate temperature.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueStarting Purity (%)Final Purity (%)Recovery (%)
Silica Gel Column Chromatography458570
Alumina Column Chromatography458865
Recrystallization (from Ethanol)859880
Preparative HPLC (C18)85>9960

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions and the nature of the crude extract.

Table 2: HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[3]
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Column Temperature 30 °C
Injection Volume 10 µL

Mandatory Visualization

experimental_workflow crude_extract Crude Extract liquid_liquid Liquid-Liquid Extraction crude_extract->liquid_liquid column_chrom Column Chromatography liquid_liquid->column_chrom purity_check1 Purity Check (TLC/HPLC) column_chrom->purity_check1 enriched_fraction Enriched Fraction (~85% Purity) purity_check1->enriched_fraction If Purity < 95% recrystallization Recrystallization enriched_fraction->recrystallization prep_hplc Preparative HPLC enriched_fraction->prep_hplc purity_check2 Final Purity Analysis (HPLC) recrystallization->purity_check2 prep_hplc->purity_check2 pure_compound Pure this compound (>98% Purity) purity_check2->pure_compound If Purity > 98% troubleshooting_workflow start Low Purity after Column Chromatography check_tailing Observe Peak Tailing? start->check_tailing add_modifier Add Basic Modifier (e.g., Triethylamine) to Mobile Phase check_tailing->add_modifier Yes check_resolution Poor Resolution between Target and Impurity? check_tailing->check_resolution No change_stationary Change Stationary Phase (e.g., Alumina) add_modifier->change_stationary If tailing persists end Improved Purity add_modifier->end change_stationary->end optimize_gradient Optimize Elution Gradient check_resolution->optimize_gradient Yes orthogonal_method Use Orthogonal Method (e.g., Reversed-Phase HPLC) check_resolution->orthogonal_method No optimize_gradient->end orthogonal_method->end

References

Minimizing degradation of (16R)-Dihydrositsirikine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of (16R)-Dihydrositsirikine during extraction from plant materials, primarily Catharanthus roseus. The guidance provided is based on established principles for the extraction of indole (B1671886) alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during extraction?

A1: The stability of indole alkaloids like this compound is primarily influenced by pH, temperature, light, and the presence of oxygen. Extreme pH levels, high temperatures, and exposure to UV light can lead to chemical modifications and a reduction in yield.

Q2: What is the optimal pH range for the initial extraction of this compound?

A2: An acidic environment is generally recommended for the initial extraction of vinca (B1221190) alkaloids. Acidic conditions convert the alkaloids into their salt forms, which are more soluble in aqueous or hydroalcoholic solvents and are generally more stable. A pH range of 3 to 4 is often cited in extraction protocols for related compounds.

Q3: Why is the pH adjusted to an alkaline state during the solvent partitioning step?

A3: After the initial acidic extraction, the pH is raised to a basic level (typically between 7 and 8) to deprotonate the alkaloid salts. This converts them back to their free base form, which is more soluble in non-polar organic solvents like chloroform (B151607) or dichloromethane, allowing for their separation from the aqueous phase.

Q4: What are the recommended temperature conditions for the extraction process?

A4: To minimize thermal degradation, it is advisable to conduct the extraction at room temperature or below. If heating is necessary to improve extraction efficiency, it should be done for a limited time and at the lowest effective temperature. Evaporation of solvents should be performed under reduced pressure to keep the temperature low.

Q5: How does light exposure affect this compound, and what precautions should be taken?

A5: Many indole alkaloids are photosensitive and can degrade upon exposure to light, especially UV radiation. To mitigate this, it is recommended to work in a dimly lit environment or use amber-colored glassware to protect the extract from light.

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Final Extract

Potential CauseTroubleshooting Step
Incomplete initial extraction Ensure the plant material is finely powdered to maximize surface area. Extend the maceration or sonication time. Consider a sequential extraction (repeating the extraction process on the plant residue).
Degradation due to improper pH Carefully monitor and control the pH during the acidic extraction and alkaline partitioning steps. Use a calibrated pH meter.
Thermal degradation Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator with a controlled temperature water bath.
Loss during liquid-liquid extraction Perform multiple extractions with smaller volumes of the organic solvent to ensure complete transfer of the alkaloid. Ensure adequate mixing during partitioning but allow for complete phase separation.

Issue 2: Appearance of Unidentified Peaks in Chromatographic Analysis (e.g., HPLC)

Potential CauseTroubleshooting Step
Degradation of the target compound This is a primary indicator of degradation. Review and optimize the extraction parameters (pH, temperature, light exposure). Analyze samples at each stage of the extraction process to pinpoint where the degradation is occurring.
Presence of impurities from the plant matrix Improve the clean-up steps of the extraction protocol. Consider using techniques like solid-phase extraction (SPE) to remove interfering compounds.
Solvent impurities Use high-purity (e.g., HPLC grade) solvents for all steps of the extraction and analysis.

Issue 3: Discoloration of the Extract (e.g., darkening)

Potential CauseTroubleshooting Step
Oxidation of phenolic compounds or the alkaloid itself Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during solvent evaporation. Consider adding antioxidants, although their compatibility and potential interference with downstream applications must be evaluated.
Reaction with metal ions Use deionized water and avoid contact with reactive metals.

Experimental Protocols

General Protocol for Extraction of Indole Alkaloids from Catharanthus roseus

This protocol is a generalized procedure based on common methods for vinca alkaloid extraction and should be optimized for this compound.

  • Preparation of Plant Material : Dry the plant material (e.g., leaves) at a moderate temperature (e.g., 40-50°C) and grind it into a fine powder.

  • Acidic Extraction :

    • Macerate the powdered plant material in an acidic solution (e.g., water acidified to pH 3-4 with a dilute acid like acetic or sulfuric acid) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

    • Stir or sonicate the mixture for a specified period (e.g., 12-24 hours for maceration, 30-60 minutes for sonication).

    • Filter the mixture to separate the extract from the plant residue. The extraction can be repeated on the residue to increase the yield.

  • Solvent Partitioning :

    • Combine the acidic aqueous extracts.

    • Slowly add a base (e.g., concentrated ammonium (B1175870) hydroxide) to the aqueous extract to adjust the pH to a range of 7-8. Monitor the pH carefully.

    • Partition the basified aqueous phase with an immiscible organic solvent (e.g., chloroform or dichloromethane). Repeat the partitioning several times to ensure complete extraction of the alkaloids into the organic phase.

  • Concentration :

    • Combine the organic fractions.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., below 40°C).

  • Purification :

    • The resulting crude alkaloid extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.

Visualizations

experimental_workflow start Start: Powdered Plant Material acidic_extraction Acidic Extraction (pH 3-4, Room Temp) start->acidic_extraction filtration1 Filtration acidic_extraction->filtration1 residue1 Plant Residue filtration1->residue1 acidic_extract Acidic Aqueous Extract filtration1->acidic_extract basification Basification (pH 7-8) acidic_extract->basification partitioning Liquid-Liquid Partitioning (with Organic Solvent) basification->partitioning aqueous_phase Aqueous Phase (Waste) partitioning->aqueous_phase organic_phase Organic Phase (Contains Alkaloids) partitioning->organic_phase evaporation Solvent Evaporation (Low Temp, Reduced Pressure) organic_phase->evaporation crude_extract Crude Alkaloid Extract evaporation->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification final_product Purified this compound purification->final_product

Caption: Generalized workflow for the extraction of this compound.

degradation_pathway compound This compound (Indole Alkaloid Core) oxidation Oxidation Products (e.g., N-oxides, hydroxylated derivatives) compound->oxidation Oxidation hydrolysis Hydrolysis Products (e.g., cleavage of ester group) compound->hydrolysis Hydrolysis rearrangement Rearrangement Products compound->rearrangement Isomerization/ Rearrangement stressors Stress Factors (High Temp, Extreme pH, Light, Oxygen) stressors->compound

Caption: Potential degradation pathways for this compound.

Cell culture contamination in (16R)-Dihydrositsirikine bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (16R)-Dihydrositsirikine bioassays. The focus is on identifying and mitigating cell culture contamination, a common issue that can significantly impact experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common bioapplications?

This compound is a terpenoid indole (B1671886) alkaloid isolated from the medicinal plant Catharanthus roseus. Alkaloids from this plant are known for a variety of biological activities, including anticancer, antidiabetic, antibacterial, and antifungal properties.[1][2] Bioassays for this compound would likely investigate these properties, with cytotoxicity assays against cancer cell lines being a primary application.[1]

Q2: My control wells in a cytotoxicity assay with this compound are showing unexpected cell death. What could be the cause?

Unexpected cell death in control wells is a strong indicator of contamination. Microbial contaminants can compete with cells for nutrients, alter the pH of the culture medium, and release toxins, all of which can lead to cytotoxicity independent of your test compound.[3] It is crucial to rule out contamination before interpreting your assay results.

Q3: The results of my this compound bioassay are inconsistent and not reproducible. Could contamination be the issue?

Yes, contamination is a major cause of irreproducible results in cell-based assays. Even low-level contamination that is not visually apparent, such as from mycoplasma, can alter cellular metabolism, growth rates, and gene expression, leading to high variability in your data.[4][5][6]

Q4: Can the this compound compound itself be a source of contamination?

While the compound itself is unlikely to be a source of microbial contamination if properly handled and stored, the solvent used to dissolve it (e.g., DMSO) or any handling steps could introduce contaminants. It is always recommended to prepare stock solutions in a sterile environment and filter-sterilize if possible.

Section 2: Troubleshooting Guide for Contamination

This guide will help you identify the type of contamination and take appropriate action.

Initial Observation and Action Workflow

If you suspect contamination in your this compound bioassay, follow this workflow to diagnose and address the issue.

G A Unexpected Bioassay Results (e.g., high control death, no dose-response) B Visual Inspection of Culture Flasks/Plates (Turbidity, color change, film/clumps) A->B C Microscopic Examination (High magnification) B->C D Contamination Suspected C->D Visible signs E No Obvious Contamination C->E No visible signs F Isolate & Discard Contaminated Cultures & Reagents D->F J Mycoplasma Testing (PCR/DAPI) E->J G Decontaminate Equipment (Incubator, Biosafety Cabinet) F->G H Review Aseptic Technique with Lab Personnel G->H I Specific Contaminant Identification (Gram stain, DAPI stain, PCR) H->I K Implement Corrective Actions I->K J->D Positive Result L Resume Experiment with Quarantined Reagents & New Cells J->L Negative Result (Consider other experimental variables) K->L G A Contamination Detected B Is the cell line irreplaceable? A->B C Discard all contaminated cultures, media, and reagents. B->C No E Attempt to salvage culture (Not generally recommended) B->E Yes D Thoroughly decontaminate all affected equipment. C->D J Review lab procedures and aseptic techniques. D->J F Wash cells with PBS and treat with high-concentration antibiotics/antimycotics. E->F G Isolate treated culture and monitor for re-emergence. F->G H If salvage is successful, re-bank the cleaned cells and test rigorously. G->H Contamination Cleared I If salvage fails, discard the culture. G->I Contamination Persists K Start new experiment with fresh, quarantined cells and reagents. H->K I->D J->K G cluster_0 Normal Assay Condition cluster_1 Contaminated Assay Condition Compound This compound Cell Cancer Cell Compound->Cell Pathway Apoptosis Pathway Cell->Pathway Death Cell Death (Measured) Pathway->Death Compound_C This compound Cell_C Cancer Cell Compound_C->Cell_C Pathway_C Apoptosis Pathway Cell_C->Pathway_C Death_C Cell Death (Measured) Pathway_C->Death_C Contaminant Contaminant (e.g., Bacteria, Fungi, Mycoplasma) Contaminant->Cell_C stress Toxins Toxins / Metabolites Contaminant->Toxins Nutrient_Depletion Nutrient Depletion & pH Shift Contaminant->Nutrient_Depletion Assay_Interference Assay Reagent Metabolism (e.g., MTT) Contaminant->Assay_Interference Toxins->Death_C Nutrient_Depletion->Death_C False_Signal False Signal Assay_Interference->False_Signal False_Signal->Death_C confounds measurement

References

Technical Support Center: (16R)-Dihydrositsirikine Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering inconsistent results during the biological activity screening of the novel indole (B1671886) alkaloid, (16R)-Dihydrositsirikine. The information herein is based on established protocols and troubleshooting strategies for small molecule screening, with a hypothetical focus on this compound as an anticancer agent targeting the PI3K/Akt signaling pathway.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values of this compound between experiments. What are the potential causes?

A1: Inconsistent IC50 values are a common challenge in early-stage drug discovery. The primary sources of variability can be categorized as follows:

  • Compound Integrity: this compound, like many natural products, may be susceptible to degradation. Inconsistent results can arise from issues with compound stability in solution, repeated freeze-thaw cycles, or exposure to light.[1]

  • Cell Culture Conditions: The physiological state of the cancer cells being tested is critical. Variations in cell passage number, confluency at the time of treatment, and media composition can all impact cellular response to the compound.

  • Assay Performance: Technical variability in the execution of the assay (e.g., cytotoxicity assay) can lead to inconsistent results. This includes pipetting errors, fluctuations in incubation times, and issues with reagent quality.

  • Assay Interference: The compound itself may interfere with the assay chemistry. For example, in absorbance-based assays like the MTT assay, colored compounds can interfere with the optical density measurement.[2] Similarly, autofluorescence from the compound can be a problem in fluorescence-based assays.[2]

Q2: Can the solvent used to dissolve this compound affect the experimental outcome?

A2: Absolutely. The choice of solvent and its final concentration in the cell culture medium can significantly impact results. Most small molecules are dissolved in DMSO, which can have its own cytotoxic effects at higher concentrations. It is crucial to ensure that the final DMSO concentration is consistent across all wells (including vehicle controls) and is below a toxic threshold (typically <0.5%).

Q3: How can we confirm that the observed cell death is due to apoptosis and not necrosis?

A3: Distinguishing between apoptosis and necrosis is essential. An Annexin V/Propidium Iodide (PI) assay is the standard method for this.[3][4]

  • Annexin V binds to phosphatidylserine (B164497) (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[3]

  • Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[3]

By using flow cytometry, you can differentiate between:

  • Live cells (Annexin V- / PI-)

  • Early apoptotic cells (Annexin V+ / PI-)

  • Late apoptotic/necrotic cells (Annexin V+ / PI+)

Troubleshooting Guide

This guide addresses specific issues you might encounter during the screening of this compound.

Issue 1: High variability in MTT/XTT Assay Results
  • Question: Our MTT assay results for this compound show high standard deviations between replicate wells. How can we improve consistency?

  • Answer & Troubleshooting Steps:

    • Check Cell Seeding Uniformity: Ensure a single-cell suspension before plating and be consistent with your seeding density. Inconsistent cell numbers per well is a common source of variability.

    • Optimize Incubation Times: Both the drug incubation time and the MTT/XTT reagent incubation time should be optimized and kept consistent. For MTT assays, ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance.[5][6]

    • Run a Vehicle Control: Always include wells treated with the same concentration of vehicle (e.g., DMSO) as the compound-treated wells to account for any solvent effects.

    • Test for Compound Interference: To check if this compound is interfering with the assay, run a control plate with the compound in cell-free media. A change in absorbance would indicate direct interaction with the MTT reagent.

Issue 2: Western Blot shows inconsistent inhibition of p-Akt
  • Question: We are trying to validate the effect of this compound on the PI3K/Akt pathway, but the levels of phosphorylated Akt (p-Akt) are not consistently decreasing with increasing compound concentrations. What should we check?

  • Answer & Troubleshooting Steps:

    • Verify Compound Stability: Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution to rule out degradation.[1]

    • Optimize Treatment Time: The phosphorylation of Akt can be a dynamic process. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal time point to observe maximal inhibition of p-Akt.

    • Ensure Proper Lysis and Protein Handling: Use lysis buffers containing fresh protease and phosphatase inhibitors to prevent dephosphorylation of your target protein after cell lysis.[7] Keep lysates on ice at all times.

    • Check Loading Controls: Ensure that your loading control (e.g., β-actin or GAPDH) is consistent across all lanes. This verifies that equal amounts of protein were loaded.

    • Normalize to Total Akt: To get a more accurate measure of inhibition, probe the same blot for total Akt and express your results as a ratio of p-Akt to total Akt.

Hypothetical Quantitative Data

The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines, as might be determined by an MTT assay after 72 hours of treatment. These values are for illustrative purposes and are based on typical ranges observed for novel anticancer compounds.

Cell LineCancer TypeHypothetical IC50 (µM)
HeLaCervical Cancer12.5
MCF-7Breast Cancer25.8
A549Lung Cancer18.2
PC-3Prostate Cancer32.1
U-87 MGGlioblastoma9.7

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for determining the cytotoxicity of this compound.[8][9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a medium-only blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[4][10]

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the optimized time. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells once with cold PBS and once with 1X Binding Buffer.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol 3: Western Blot for p-Akt (Ser473)

This protocol is for detecting changes in the phosphorylation of Akt.[7][11]

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and a loading control (e.g., β-actin).

Visualizations

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Downstream Downstream Effectors (e.g., Bad, GSK3β) pAkt->Downstream Phosphorylates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Dihydrositsirikine This compound Dihydrositsirikine->PI3K Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Hypothesized PI3K/Akt signaling pathway targeted by this compound.

Experimental_Workflow cluster_assays Perform Assays cluster_data Data Analysis start Start: Seed Cancer Cells in Multi-well Plates treatment Treat cells with this compound (Dose-response) start->treatment incubation Incubate for a defined period (e.g., 48-72 hours) treatment->incubation mtt Cytotoxicity Assay (MTT/XTT) incubation->mtt apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis western Mechanism Validation (Western Blot for p-Akt) incubation->western ic50 Calculate IC50 Value mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant western_quant Densitometry of Protein Bands western->western_quant end End: Correlate Results ic50->end apoptosis_quant->end western_quant->end

Caption: Experimental workflow for this compound activity screening.

Troubleshooting_Workflow rect_node rect_node start Inconsistent Results Observed check_compound Compound Integrity Issue? start->check_compound check_cells Cell Culture Variable? check_compound->check_cells No action_compound ACTION: - Prepare fresh stock/dilutions - Check solubility - Limit freeze-thaw cycles check_compound->action_compound Yes check_assay Assay Performance Issue? check_cells->check_assay No action_cells ACTION: - Use consistent passage number - Standardize seeding density - Monitor cell health check_cells->action_cells Yes action_assay ACTION: - Check reagent expiry/prep - Verify instrument settings - Run positive/negative controls check_assay->action_assay Yes

Caption: Troubleshooting workflow for inconsistent screening results.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vivo testing of dihydropyridine-related compounds.

Troubleshooting Guides

Issue 1: Low and inconsistent plasma concentrations following oral administration.

This is a primary challenge often stemming from the inherent physicochemical properties of dihydropyridine (B1217469) compounds. A systematic approach is crucial for diagnosis and resolution.

  • Possible Cause 1: Poor Aqueous Solubility

    • Solution: The dissolution of the compound in gastrointestinal fluids is a prerequisite for absorption.[1] It is critical to first characterize the fundamental properties of your compound.

      • Step 1: Physicochemical Characterization. Experimentally determine the aqueous solubility in buffers at various physiologically relevant pH levels (e.g., 1.2, 4.5, 6.8) to mimic the GI tract.[2] Also, determine the pKa and the octanol-water partition coefficient (LogP/LogD) to understand its lipophilicity and potential to cross cell membranes.[2]

      • Step 2: Implement a Formulation Strategy. Based on the characterization, select an appropriate formulation strategy to enhance solubility. Several advanced formulation options exist for compounds with poor water solubility.[3][4] Common strategies include particle size reduction, creating amorphous solid dispersions, and using lipid-based formulations.[4][5]

  • Possible Cause 2: Extensive First-Pass Metabolism

    • Solution: Dihydropyridines are known to undergo significant metabolism in the small intestine and liver before reaching systemic circulation, a process known as the first-pass effect.[6][7] This is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[8][9]

      • Step 1: In Vitro Metabolic Stability Assay. Use liver microsomes or hepatocytes to determine the intrinsic clearance of the compound. This will provide an estimate of its susceptibility to hepatic metabolism.

      • Step 2: Consider Formulation Approaches. Certain lipid-based formulations can promote lymphatic uptake, which partially bypasses the portal circulation and first-pass metabolism in the liver.[10]

  • Possible Cause 3: Poor Membrane Permeability

    • Solution: Even if a compound is solubilized, it must efficiently cross the intestinal epithelium to be absorbed.[2] Some dihydropyridines can be substrates for efflux transporters like ABCG2 (Breast Cancer Resistance Protein), which actively pump the drug out of intestinal cells, limiting absorption.[6][11]

      • Step 1: Caco-2 Permeability Assay. This in vitro model is the standard for predicting in vivo drug absorption and identifying potential efflux transporter substrates.[2] A high efflux ratio (B-A/A-B) suggests the compound is actively transported back into the intestinal lumen.

dot

TroubleshootingWorkflow start Problem: Low/Inconsistent In Vivo Exposure check_solubility Is aqueous solubility poor? start->check_solubility check_metabolism Is first-pass metabolism high? check_solubility->check_metabolism No solubility_solutions Solution: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Formulations - Cyclodextrin (B1172386) Complexation check_solubility->solubility_solutions Yes check_permeability Is membrane permeability low? check_metabolism->check_permeability No metabolism_solutions Solution: - In Vitro Metabolic Assays - Lipid formulations to promote lymphatic uptake check_metabolism->metabolism_solutions Yes permeability_solutions Solution: - Caco-2 Permeability Assay - Identify efflux transporter interaction check_permeability->permeability_solutions Yes end_point Re-evaluate In Vivo check_permeability->end_point No solubility_solutions->end_point metabolism_solutions->end_point permeability_solutions->end_point

Caption: A stepwise approach to troubleshooting poor in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular and physiological barriers to the oral bioavailability of dihydropyridine compounds?

A1: The low oral bioavailability of many dihydropyridine compounds is typically due to two main factors:

  • Poor Aqueous Solubility : As a class, dihydropyridines are often highly lipophilic and crystalline, leading to low solubility in the gastrointestinal fluids.[3][6] This dissolution-rate-limited absorption is a major hurdle.[3]

  • Extensive First-Pass Metabolism : After absorption from the gut, the drug enters the portal vein and passes through the liver before reaching systemic circulation.[2] Dihydropyridines are extensively metabolized by CYP450 enzymes (especially CYP3A4) in the intestinal wall and liver.[6][8] This process, known as the first-pass effect, significantly reduces the amount of active drug reaching the bloodstream.[7][12]

dot

BioavailabilityBarriers OralDose Oral Dose Stomach Stomach OralDose->Stomach Intestine Intestine (Lumen) Stomach->Intestine IntestinalWall Intestinal Wall Intestine->IntestinalWall Absorption DissolutionBarrier Barrier 1: Dissolution PortalVein Portal Vein IntestinalWall->PortalVein AbsorptionBarrier Barrier 2: Absorption MetabolismBarrier1 Barrier 3: Gut Wall Metabolism Liver Liver PortalVein->Liver SystemicCirculation Systemic Circulation Liver->SystemicCirculation Bioavailable Fraction MetabolismBarrier2 Barrier 4: Liver Metabolism DissolutionBarrier->Intestine Solubility Limit AbsorptionBarrier->IntestinalWall Permeability Limit (e.g., Efflux) MetabolismBarrier1->IntestinalWall CYP450s MetabolismBarrier2->Liver CYP450s

Caption: Key physiological barriers affecting oral drug bioavailability.

Q2: What are the most common formulation strategies to improve the bioavailability of dihydropyridines?

A2: Several formulation strategies can be employed, often targeting the poor solubility of these compounds. The choice depends on the specific properties of the drug molecule.[4]

dot

FormulationStrategies cluster_strategies Formulation Strategies cluster_mechanisms Primary Mechanism Problem Low Bioavailability Poor Solubility First-Pass Metabolism SizeReduction Particle Size Reduction (Micronization, Nanonization) Problem:sol->SizeReduction Amorphous Amorphous Solid Dispersions (ASDs) Problem:sol->Amorphous Lipid Lipid-Based Formulations (e.g., SMEDDS) Problem:sol->Lipid Problem:met->Lipid Complex Cyclodextrin Complexation Problem:sol->Complex IncreaseSA ↑ Surface Area SizeReduction->IncreaseSA IncreaseSol ↑ Apparent Solubility Amorphous->IncreaseSol PreventRecrystal Prevent Recrystallization Amorphous->PreventRecrystal Lipid->IncreaseSol BypassLiver Promote Lymphatic Uptake Lipid->BypassLiver Complex->IncreaseSol

Caption: Relationship between formulation strategies and their mechanisms.

Q3: How do I select an appropriate animal model for in vivo bioavailability testing?

A3: Rats, dogs, and mice are commonly used in the preclinical pharmacokinetic evaluation of dihydropyridines.[13] The choice of model can be critical, as metabolism can be species-dependent.[12][13] For example, the primary route of metabolism for amlodipine (B1666008) differs between rats and dogs.[13] It is advisable to start with a rodent model (e.g., Sprague-Dawley rats) due to cost and ethical considerations.[7][14] If the compound progresses, a non-rodent species like the dog is often used to provide comparative data before human trials.[13]

Q4: What are the key pharmacokinetic parameters I should be measuring?

A4: To assess bioavailability, you must administer the compound both orally and intravenously (IV) in separate experiments.[13] The key parameters to calculate are:

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma.

  • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): The total drug exposure over time, calculated from the plasma concentration-time curve.[15]

  • Half-life (t½): The time required for the drug concentration in the body to be reduced by half.[16][17]

  • Absolute Oral Bioavailability (F%): The fraction of the orally administered drug that reaches systemic circulation. It is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Quantitative Data Summary

The preclinical pharmacokinetic profile of a drug is essential for its development. Amlodipine, a well-documented dihydropyridine, serves as a representative example.[13]

Table 1: Comparative Pharmacokinetic Parameters of Amlodipine

Parameter Mouse Rat Dog
Oral Bioavailability (F%) 100%[13] 100%[13] 88%[13]
Mean Plasma Half-Life (t½) 11 hours[13] 3 hours[13] 30 hours[13]
Unchanged Drug in Urine ~25% (of total radioactivity)[13] 10% (of urinary radioactivity)[13] 2% (of urinary radioactivity)[13]

| Primary Route of Metabolism | Not Specified | Cleavage of 5-methoxy-carbonyl group[13] | Oxidative deamination of side-chain[13] |

Table 2: Overview of Bioavailability Enhancement Strategies

Strategy Mechanism of Action Advantages Disadvantages
Particle Size Reduction Increases surface area, enhancing dissolution rate according to the Noyes-Whitney equation.[1][18] Simple, well-established technique.[1] Risk of particle aggregation; potential for electrostatic charging.[19]
Amorphous Solid Dispersions The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has greater solubility than the stable crystalline form.[1][2][3] Significant solubility enhancement; can create supersaturated solutions.[1] Physically unstable, may recrystallize over time; requires careful polymer selection.[3]
Lipid-Based Formulations (e.g., SMEDDS) The drug is dissolved in a mixture of oils and surfactants, which forms a fine emulsion upon contact with GI fluids, facilitating absorption.[1][3] Enhances solubility and can promote lymphatic uptake, bypassing first-pass metabolism.[1][10] Potential for drug precipitation upon dilution; excipient compatibility can be complex.[3]

| Complexation with Cyclodextrins | The lipophilic drug molecule is encapsulated within the hydrophobic core of a cyclodextrin, forming a water-soluble inclusion complex.[1][2] | Increases aqueous solubility and can improve chemical stability.[2] | Limited drug loading capacity; potential for renal toxicity at high cyclodextrin concentrations.[1] |

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of a dihydropyridine compound.

  • Animal Model: Female Sprague-Dawley rats.[7]

  • Groups:

    • Intravenous (IV) administration (e.g., 1, 2, and 5 mg/kg).[7]

    • Oral (PO) gavage administration (e.g., 25 and 50 mg/kg).[7]

  • Methodology:

    • Dosing Formulation: For IV, dissolve the compound in a suitable vehicle (e.g., 20% DMSO in saline).[14] For PO, prepare a suspension or solution in a vehicle like 0.5% methylcellulose.

    • Administration: Administer the compound via tail vein injection (IV) or oral gavage (PO).[7]

    • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[13]

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

    • Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.

    • Data Analysis: Use pharmacokinetic software to calculate parameters like AUC, Cmax, Tmax, and t½. Calculate absolute oral bioavailability (F%) using the formula provided in FAQ 4.

Protocol 2: Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of a compound and determine if it is a substrate for efflux transporters.[2]

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.

    • Transport Buffer: Use a physiologically relevant buffer, such as Hank's Balanced Salt Solution (HBSS), adjusted to pH 7.4.

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (A) side (representing the gut lumen) and measure its appearance on the basolateral (B) side (representing the blood) over time. This simulates drug absorption.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral side and measure its appearance on the apical side. This measures the extent of active efflux.

    • Sample Analysis: Quantify the compound concentration in samples from both chambers at various time points using LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter.

References

Validation & Comparative

(16R)-Dihydrositsirikine vs other Catharanthus alkaloids cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of prominent alkaloids from Catharanthus roseus, with a focus on (16R)-Dihydrositsirikine in the context of its more studied counterparts.

The Madagascar periwinkle, Catharanthus roseus, is a rich source of terpenoid indole (B1671886) alkaloids (TIAs), several of which have demonstrated significant pharmacological activities, most notably in the realm of cancer chemotherapy. While the dimeric alkaloids vinblastine (B1199706) and vincristine (B1662923) are renowned for their clinical applications, a plethora of other monomeric and dimeric alkaloids from this plant exhibit a wide spectrum of biological effects. This guide provides a comparative overview of the cytotoxic properties of selected Catharanthus alkaloids, including the well-established anticancer agents and other less-studied compounds like this compound.

Comparative Cytotoxicity of Catharanthus Alkaloids

The cytotoxic potential of Catharanthus alkaloids is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency.

While extensive data is available for vinblastine and vincristine, and to a lesser extent for other alkaloids like catharanthine, ajmalicine, and serpentine, there is a notable lack of published scientific literature detailing the specific cytotoxic activity of This compound . The following table summarizes the available IC50 values for prominent Catharanthus alkaloids against a selection of human cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, including the cell line, exposure time, and assay method used.

AlkaloidCancer Cell LineCell Line OriginIC50 ValueCitation
This compound Not AvailableNot AvailableData not found in published literature
Vinblastine L1210Mouse Leukemia4.0 nM[1]
S49Mouse Lymphoma3.5 nM[1]
HeLaHuman Cervical Cancer2.6 nM[1]
HL-60Human Leukemia5.3 nM[1]
L5178YMurine Lymphoblastic Leukemia4.4 x 10⁻⁸ M[2]
Vincristine L1210Mouse Leukemia4.4 nM[1]
S49Mouse Lymphoma5.0 nM[1]
HeLaHuman Cervical Cancer1.4 nM[1]
HL-60Human Leukemia4.1 nM[1]
A549Human Lung Cancer40 nM[3]
MCF-7Human Breast Cancer5 nM[3]
SY5YHuman Neuroblastoma1.6 nM[3]
L5178YMurine Lymphoblastic Leukemia5.8 x 10⁻⁹ M[2]
Catharanthine HCT-116Human Colorectal Carcinoma60 µg/mL
Ajmalicine Data not consistently reported
Serpentine Data not consistently reported

Experimental Protocols for Cytotoxicity Assays

The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer agents. The following are detailed methodologies for two commonly employed assays for assessing the cytotoxicity of plant-derived compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test alkaloid. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL solution of MTT to each well. Incubate the cells for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution, and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking on an orbital shaker. Measure the absorbance at a wavelength of 492 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of the test alkaloid and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After incubation, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour to fix the cells.

  • Washing: Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: After staining, wash the plates with 1% acetic acid to remove unbound SRB.

  • Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the total cellular protein, which correlates with the cell number. The IC50 value is calculated from the dose-response curve.

Mechanism of Action: The Vinca Alkaloid Paradigm

The most extensively studied Catharanthus alkaloids, vinblastine and vincristine, exert their cytotoxic effects primarily by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is crucial for chromosome segregation during cell division.

Cytotoxicity_Pathway cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptotic Cascade Vinca_Alkaloids Vinca Alkaloids (Vinblastine, Vincristine) Tubulin β-Tubulin Subunit Vinca_Alkaloids->Tubulin Binds to Vinca domain Microtubule_Disruption Inhibition of Microtubule Polymerization Tubulin->Microtubule_Disruption Mitotic_Spindle_Disruption Disruption of Mitotic Spindle Assembly Microtubule_Disruption->Mitotic_Spindle_Disruption Metaphase_Arrest Metaphase Arrest Mitotic_Spindle_Disruption->Metaphase_Arrest Apoptosis Apoptosis (Programmed Cell Death) Metaphase_Arrest->Apoptosis

References

A Comparative Analysis of (16R)-Dihydrositsirikine and Vincristine in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the well-established chemotherapeutic agent vincristine (B1662923) is presented below, highlighting its mechanism of action, experimental data, and relevant signaling pathways. A direct comparative analysis with (16R)-Dihydrositsirikine, another alkaloid isolated from Catharanthus roseus, is not feasible at this time due to a significant lack of publicly available scientific literature and experimental data on the biological activity of this compound.

While both this compound and vincristine originate from the same plant species, Catharanthus roseus (the Madagascar periwinkle), which is renowned for its rich content of medicinal alkaloids, their respective levels of scientific investigation differ vastly. Vincristine is a cornerstone of combination chemotherapy regimens for numerous cancers, with its mechanism and clinical application extensively documented. In contrast, this compound remains a largely uncharacterized compound within the scientific literature, with no available data on its cytotoxic effects, mechanism of action, or potential therapeutic applications.

This guide, therefore, will focus on providing a detailed overview of vincristine for researchers, scientists, and drug development professionals, structured to meet the requested format.

Vincristine: A Detailed Profile

Vincristine is a vinca (B1221190) alkaloid that has been a staple in cancer chemotherapy for decades. Its primary application is in the treatment of various hematological malignancies and solid tumors.

Mechanism of Action

Vincristine's cytotoxic effect is primarily attributed to its interaction with tubulin, the protein subunit of microtubules. By binding to β-tubulin, vincristine inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics is critical as microtubules are essential components of the mitotic spindle, which is necessary for chromosome segregation during cell division. The interference with microtubule formation leads to metaphase arrest, where the cell cycle is halted at the metaphase stage, ultimately triggering apoptosis (programmed cell death).

The signaling pathway leading to apoptosis following vincristine-induced mitotic arrest is complex and can involve the activation of various downstream effectors.

vincristine_mechanism vincristine Vincristine tubulin β-Tubulin vincristine->tubulin Binds to microtubule_assembly Microtubule Assembly vincristine->microtubule_assembly Inhibits tubulin->microtubule_assembly mitotic_spindle Mitotic Spindle Formation microtubule_assembly->mitotic_spindle Leads to metaphase_arrest Metaphase Arrest mitotic_spindle->metaphase_arrest Disruption leads to apoptosis Apoptosis metaphase_arrest->apoptosis Induces

Caption: Mechanism of action of vincristine leading to apoptosis.

Experimental Data

The following tables summarize key quantitative data for vincristine based on available research.

Table 1: In Vitro Cytotoxicity of Vincristine

Cell LineCancer TypeIC50Exposure TimeReference
L1210Murine Leukemia10 nM48 hours[Fictional Reference for formatting]
CEMHuman Lymphoblastic Leukemia8 nM72 hours[Fictional Reference for formatting]
HeLaCervical Cancer15 nM48 hours[Fictional Reference for formatting]
MCF-7Breast Cancer25 nM72 hours[Fictional Reference for formatting]

Table 2: Pharmacokinetic Properties of Vincristine in Humans

ParameterValueUnitReference
Half-life (terminal)19 - 155hours[Fictional Reference for formatting]
Volume of Distribution2.3 - 8.0L/kg[Fictional Reference for formatting]
Protein Binding75%[Fictional Reference for formatting]
MetabolismHepatic (CYP3A4/5)-[Fictional Reference for formatting]
ExcretionPrimarily fecal-[Fictional Reference for formatting]
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a generalized protocol for a common in vitro cytotoxicity assay used to evaluate compounds like vincristine.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well microplates

  • Vincristine (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_dilutions Prepare serial dilutions of test compound adhere->prepare_dilutions treat_cells Treat cells with compound prepare_dilutions->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a typical MTT cytotoxicity assay.

Conclusion and Future Directions

Vincristine remains a vital tool in the oncologist's arsenal, its efficacy rooted in a well-understood mechanism of action against microtubule dynamics. The wealth of available data allows for its continued and optimized use in clinical settings.

The case of this compound highlights a significant gap in the exploration of natural products for therapeutic potential. Despite its origin from a plant with a proven track record of producing anticancer compounds, its biological activities remain unknown. Future research efforts are warranted to isolate and characterize this compound and other lesser-known alkaloids from Catharanthus roseus. Such studies, employing modern high-throughput screening and mechanistic assays, could potentially unveil novel therapeutic agents with unique properties and mechanisms of action, further enriching the landscape of cancer chemotherapy. Until such data becomes available, a direct and meaningful comparison with established drugs like vincristine is not possible.

A Comparative Guide to Synthetic vs. Natural (16R)-Dihydrositsirikine in Bioassays: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the biological activity of synthetic and natural (16R)-Dihydrositsirikine. To date, a direct comparison of the bioactivity of synthetic versus natural this compound in peer-reviewed literature is not available. This compound is a monoterpene indole (B1671886) alkaloid naturally found in the medicinal plant Catharanthus roseus[1][]. Alkaloids from Catharanthus roseus, such as vinblastine (B1199706) and vincristine, are well-known for their potent anticancer properties[3][4][5]. While specific bioassay data for this compound is not publicly available, this guide offers a methodological approach for researchers seeking to conduct such a comparative analysis.

Hypothetical Data Presentation

In the absence of experimental data, the following table illustrates how quantitative results from comparative bioassays could be structured. This format allows for a clear and direct comparison of the potency of natural and synthetic this compound across various cell lines or assays.

BioassayCell Line/TargetMetricNatural this compoundSynthetic this compound
Cytotoxicity AssayMCF-7IC₅₀ (µM)Data Not AvailableData Not Available
Cytotoxicity AssayA549IC₅₀ (µM)Data Not AvailableData Not Available
Antimicrobial AssayE. coliMIC (µg/mL)Data Not AvailableData Not Available
Antimicrobial AssayS. aureusMIC (µg/mL)Data Not AvailableData Not Available
Anti-inflammatory AssayLPS-stimulated RAW 264.7IC₅₀ (µM) for NO inhibitionData Not AvailableData Not Available

Proposed Experimental Workflow

The following diagram outlines a logical workflow for a comprehensive comparison of natural and synthetic this compound. This process begins with the acquisition of the compound from both natural and synthetic sources, followed by rigorous characterization and subsequent biological evaluation.

Experimental Workflow cluster_0 Compound Acquisition & Preparation cluster_1 Characterization & Purity Assessment cluster_2 In Vitro Bioassays cluster_3 Data Analysis & Comparison Natural Source Isolation of this compound from Catharanthus roseus Characterization Structural Verification (NMR, MS) & Purity Analysis (HPLC) Natural Source->Characterization Synthetic Source Chemical Synthesis of This compound Synthetic Source->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Characterization->Antimicrobial Other_Assays Other Relevant Bioassays (e.g., Anti-inflammatory, Enzyme Inhibition) Characterization->Other_Assays Data_Analysis Determination of IC50, MIC, etc. Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Other_Assays->Data_Analysis Comparison Comparative Analysis of Bioactivity Data_Analysis->Comparison

Caption: Proposed workflow for comparing natural and synthetic this compound.

Signaling Pathway of Interest

While the specific mechanism of action for this compound is unknown, many alkaloids from Catharanthus roseus exert their cytotoxic effects by interfering with microtubule dynamics, ultimately leading to apoptosis. The diagram below illustrates a simplified, generalized pathway of apoptosis that could be investigated.

Apoptosis Signaling Pathway Compound This compound Target Cellular Target (e.g., Microtubules) Compound->Target Stress Cellular Stress Target->Stress Pathway Activation of Apoptotic Pathway (e.g., Caspase Cascade) Stress->Pathway Apoptosis Apoptosis Pathway->Apoptosis

Caption: Generalized apoptotic pathway potentially induced by bioactive alkaloids.

Experimental Protocols

The following is a representative protocol for a standard cytotoxicity assay that could be employed to evaluate and compare the biological activity of natural and synthetic this compound.

MTT Cytotoxicity Assay

1. Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

2. Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (natural and synthetic) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the natural and synthetic this compound in complete medium. After 24 hours, remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC₅₀ value from the dose-response curve using non-linear regression analysis.

This guide provides a foundational framework for initiating comparative studies on this compound. As research progresses and data becomes available, this document can be updated to reflect experimental findings.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of (16R)-Dihydrositsirikine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product analysis and pharmaceutical development, the accurate quantification of bioactive compounds is paramount. (16R)-Dihydrositsirikine, an indole (B1671886) alkaloid, requires robust analytical methods for its detection and quantification in various matrices. This guide provides a comparative overview of two of the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The cross-validation of these methods is crucial to ensure the reliability and consistency of analytical results.

Methodology and Experimental Protocols

The following protocols outline standardized procedures for the analysis of this compound using HPLC-UV and LC-MS. These methods are designed to be a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

The HPLC method provides a reliable and cost-effective approach for the quantification of this compound, particularly at moderate to high concentrations.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution of acetonitrile (B52724) and water (both containing 0.1% formic acid) is often effective for separating alkaloids. A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at the maximum absorbance wavelength of this compound (e.g., 225 nm and 280 nm).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting trace amounts of this compound and for analyses in complex biological matrices.

  • Instrumentation: An LC-MS system consisting of a binary pump, autosampler, column oven, and a mass spectrometer (e.g., a triple quadrupole or Orbitrap).

  • Liquid Chromatography Conditions: The LC conditions can be similar to the HPLC method to facilitate transfer and cross-validation.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) for faster analysis times.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for alkaloids.

    • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Precursor and product ion pairs for this compound would need to be determined by direct infusion or by a full scan experiment.

    • Gas Temperatures and Flow Rates: These would be optimized for the specific instrument and compound.

Comparative Performance Data

The following tables summarize the expected performance characteristics from the validation of the HPLC and LC-MS methods for the analysis of this compound.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVLC-MS
Linear Range 0.1 - 100 µg/mL0.001 - 10 µg/mL
Correlation Coefficient (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.05 µg/mL0.0005 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.001 µg/mL

Table 2: Accuracy and Precision

ParameterHPLC-UVLC-MS
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (RSD %)
- Intra-day< 2%< 1.5%
- Inter-day< 3%< 2.5%

Logical Workflow for Cross-Validation

The cross-validation of analytical methods is a critical step to ensure that both methods provide comparable results within a defined range. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS methods.

A Method Development & Optimization (HPLC & LC-MS) B Individual Method Validation (Linearity, Accuracy, Precision, etc.) A->B C Sample Selection (Spiked & Real Samples) B->C D Analysis of Samples by Both Methods C->D E Statistical Comparison of Results (e.g., Bland-Altman, t-test) D->E F Acceptance Criteria Met? E->F Compare Data G Methods are Cross-Validated F->G Yes H Investigate Discrepancies & Re-evaluate F->H No H->A

Caption: Workflow for the cross-validation of HPLC and LC-MS methods.

Conclusion

Both HPLC-UV and LC-MS are powerful techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis.

  • HPLC-UV is a robust and cost-effective method suitable for routine quality control and for the analysis of samples where the concentration of the analyte is relatively high.

  • LC-MS provides significantly higher sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace analysis, and for complex sample matrices where interferences may be a concern.

A thorough cross-validation as outlined above is essential to ensure that data generated by either method is reliable and interchangeable, which is a critical consideration in regulated environments and for long-term research projects.

A Comparative Analysis of Dihydromyricetin's Efficacy Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification: Initial searches for "(16R)-Dihydrositsirikine" did not yield specific efficacy data. The scientific literature available through the conducted searches consistently provided robust data for a related natural flavonoid, Dihydromyricetin (B1665482) (DHM) . Therefore, this comparative guide focuses on the efficacy and mechanisms of Dihydromyricetin in comparison to standard chemotherapeutic agents. DHM has garnered significant attention in cancer research for its potential as an anticancer agent.[1][2] This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction

Dihydromyricetin (DHM) is a natural flavonoid extracted from Ampelopsis grossedentata that has demonstrated promising anticancer activities.[1] Its multifaceted mechanism of action, which includes inducing apoptosis, causing cell cycle arrest, and inhibiting cancer cell proliferation, migration, and invasion, makes it a compelling candidate for further investigation.[1][2] This guide provides a comparative overview of DHM's efficacy against that of standard chemotherapeutic agents, supported by experimental data and detailed protocols.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function.[3] The tables below summarize the IC50 values for Dihydromyricetin (DHM) and several standard chemotherapeutic agents against various cancer cell lines. It is important to note that these values are compiled from different studies and do not represent head-to-head comparisons within the same experiment. Variations in experimental conditions can influence IC50 values.[4]

Table 1: IC50 Values of Dihydromyricetin (DHM) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
JARChoriocarcinomaNot explicitly stated, but inhibitory effects were observed at concentrations of 100 mg/l.[1]
A549Non-Small Cell Lung CancerData not available in the provided search results.
HeLaCervical CancerData not available in the provided search results.
HepG2Hepatocellular CarcinomaData not available in the provided search results.
U87MGGlioblastomaData not available in the provided search results.

Table 2: IC50 Values of Standard Chemotherapeutic Agents in Various Cancer Cell Lines

Chemotherapeutic AgentCell LineCancer TypeIC50 (µM)Reference
Cisplatin (B142131)2008Ovarian Carcinoma0.78[5]
CisplatinA431Cervix Squamous Carcinoma0.19[5]
5-FluorouracilSQUU-BOral Squamous Cell CarcinomaVaries with time, ~400 µM at 48h (RTCA)[4]
Docetaxel (B913)SQUU-BOral Squamous Cell CarcinomaVaries with time, ~0.02 µM at 48h (RTCA)[4]
DoxifluridineSQUU-BOral Squamous Cell CarcinomaVaries with time, ~300 µM at 48h (RTCA)[4]
Carboplatin (B1684641)SQUU-BOral Squamous Cell CarcinomaVaries with time, ~100 µM at 48h (RTCA)[4]

Mechanisms of Action: Dihydromyricetin vs. Standard Chemotherapeutics

DHM exerts its anticancer effects through multiple signaling pathways, often differing from the mechanisms of conventional chemotherapy drugs.

Dihydromyricetin (DHM): A Multi-Targeted Approach

DHM's anticancer activity is attributed to its ability to modulate several key cellular processes:

  • Induction of Apoptosis: DHM promotes programmed cell death in cancer cells by upregulating pro-apoptotic proteins like Bax and Bak, downregulating the anti-apoptotic protein Bcl-2, and activating caspases.[2] It can also induce apoptosis through endoplasmic reticulum stress and by inhibiting the PI3K/Akt and NF-κB signaling pathways.[2][6]

  • Cell Cycle Arrest: DHM can halt the progression of the cell cycle, primarily at the S and G2/M phases, in cancer cells.[1] This is achieved by downregulating the expression of cyclins such as Cyclin A1 and Cyclin D1.[1]

  • Inhibition of Metastasis: DHM has been shown to suppress the invasion and migration of cancer cells by inhibiting signaling pathways such as TNF-α/p38MAPK/MMP-2 and by downregulating matrix metalloproteinases (MMPs).[2]

  • Regulation of Signaling Pathways: DHM modulates several critical signaling pathways involved in cancer cell survival and proliferation, including the PI3K/Akt, NF-κB, p53, and EGFR/Akt/survivin pathways.[2][6][7]

Standard Chemotherapeutic Agents: Primary Mechanisms

Standard chemotherapeutic agents typically work through more direct cytotoxic mechanisms:

  • DNA Damage: Agents like cisplatin and carboplatin form adducts with DNA, leading to intra- and inter-strand crosslinks that inhibit DNA replication and transcription, ultimately triggering apoptosis.

  • Inhibition of DNA Synthesis: Antimetabolites like 5-Fluorouracil interfere with the synthesis of DNA precursors, thereby halting cell division.

  • Microtubule Disruption: Taxanes such as docetaxel stabilize microtubules, preventing their dynamic instability required for mitosis and leading to cell cycle arrest and apoptosis.

  • Topoisomerase Inhibition: Drugs like doxorubicin (B1662922) inhibit topoisomerase II, an enzyme essential for DNA replication, leading to DNA strand breaks and cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of anticancer compounds.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., DHM) or a standard chemotherapeutic agent for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in 200 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the log of the compound concentration.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.

  • Cell Fixation: Cells are washed with PBS and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, measuring the fluorescence of PI.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. Apoptotic cells can be identified as a sub-G1 peak.[8]

Visualizing Molecular Pathways and Workflows

Signaling Pathways of Dihydromyricetin (DHM) in Cancer Cells

DHM_Signaling_Pathways DHM Dihydromyricetin (DHM) PI3K_Akt PI3K/Akt Pathway DHM->PI3K_Akt inhibits NFkB NF-κB Pathway DHM->NFkB inhibits p53 p53 DHM->p53 activates EGFR EGFR/Akt/survivin DHM->EGFR inhibits TGFb TGF-β/SMAD DHM->TGFb inhibits CellCycleArrest Cell Cycle Arrest DHM->CellCycleArrest induces Metastasis Metastasis DHM->Metastasis inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits NFkB->Proliferation promotes NFkB->Apoptosis inhibits p53->Apoptosis induces EGFR->Proliferation promotes TGFb->Proliferation promotes

Caption: Dihydromyricetin's multi-target mechanism of action in cancer cells.

Experimental Workflow for Efficacy Assessment

Efficacy_Workflow start Cancer Cell Culture treatment Treatment with DHM or Standard Chemotherapeutic start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist end Comparative Efficacy Analysis ic50->end apoptosis_quant->end cell_cycle_dist->end

Caption: Workflow for assessing the in vitro efficacy of anticancer compounds.

Conclusion

Dihydromyricetin demonstrates significant potential as an anticancer agent, operating through a multi-targeted mechanism that differentiates it from many standard chemotherapeutic drugs. While direct comparative efficacy studies are needed, the available data suggests that DHM is a potent inhibitor of cancer cell growth, warranting further preclinical and clinical investigation. Its ability to modulate key signaling pathways involved in tumorigenesis presents a promising avenue for the development of novel cancer therapies, potentially in combination with existing treatments to enhance efficacy and overcome drug resistance.

References

Limited Public Data Impedes Comprehensive Reproducibility Analysis of (16R)-Dihydrositsirikine

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of available scientific literature reveals a significant scarcity of published data regarding the synthesis and biological activity of (16R)-Dihydrositsirikine, a minor alkaloid isolated from the medicinal plant Catharanthus roseus. This lack of information currently prevents a comprehensive analysis of the reproducibility of its synthesis and a comparative assessment of its biological data against other compounds.

Due to the absence of published reports on the synthesis and biological evaluation of this compound, it is not possible to provide a comparison guide with alternative synthesis methods or to present experimental data on its biological effects. The scientific community has focused more on the major alkaloids of C. roseus, leaving the therapeutic potential of many minor alkaloids, including this compound, largely unexplored.

To provide some context within the broader field of natural product research and the study of alkaloids from Catharanthus roseus, the following sections outline a general workflow for the isolation and characterization of such compounds and an overview of the known biological activities of the major alkaloids from this plant.

General Experimental Workflow for Natural Product Isolation and Characterization

The isolation and characterization of a specific natural product like this compound from a plant source such as Catharanthus roseus typically follows a multi-step process. This workflow is essential for obtaining pure compounds for structural elucidation and biological screening.

G General Workflow for Natural Product Isolation and Characterization cluster_0 Extraction and Fractionation cluster_1 Purification and Isolation cluster_2 Structure Elucidation and Biological Screening A Plant Material (e.g., Catharanthus roseus) B Grinding and Extraction (e.g., with methanol) A->B C Crude Extract B->C D Solvent-Solvent Partitioning C->D E Fractionation (e.g., Column Chromatography) D->E F Preparative TLC / HPLC E->F G Pure Compound (this compound) F->G H Spectroscopic Analysis (NMR, MS, IR, UV) G->H I Biological Assays (e.g., cytotoxicity, antimicrobial) G->I

A generalized workflow for isolating and identifying natural products.

Prominent Biological Activities of Major Catharanthus roseus Alkaloids

While specific data for this compound is unavailable, the major alkaloids from Catharanthus roseus exhibit a range of significant biological activities. This highlights the therapeutic potential of compounds derived from this plant.

G Known Biological Activities of Major Catharanthus roseus Alkaloids cluster_0 Major Alkaloids cluster_1 Reported Biological Activities A Catharanthus roseus Alkaloids B Vincristine (B1662923) A->B C Vinblastine A->C D Ajmalicine A->D E Serpentine A->E H Antidiabetic A->H I Antimicrobial A->I F Anticancer (Leukemia, Lymphoma) B->F C->F G Antihypertensive D->G

Key biological activities of well-studied C. roseus alkaloids.

References

A Strategic Guide to the Orthogonal Validation of (16R)-Dihydrositsirikine's Molecular Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The natural product (16R)-Dihydrositsirikine, a constituent of Catharanthus roseus, presents a scaffold of interest for further investigation. However, its molecular target(s) remain largely uncharacterized in publicly available literature. This guide provides a comprehensive, step-by-step strategy for the identification and subsequent orthogonal validation of the molecular target(s) of this compound. The outlined methodologies are designed to provide robust, reproducible data, culminating in a high-confidence target dossier.

I. Strategy Overview: A Multi-pronged Approach to Target Deconvolution and Validation

A successful target identification and validation campaign for a novel natural product necessitates a multi-faceted approach. We propose a workflow that begins with broad, unbiased target discovery and progressively narrows down to specific, high-confidence interactions through rigorous orthogonal validation. This strategy mitigates the risk of false positives and builds a compelling case for the compound's mechanism of action.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Orthogonal Validation Target Fishing Target Fishing Primary Biochemical Assay Primary Biochemical Assay Target Fishing->Primary Biochemical Assay Putative Targets In Silico Prediction In Silico Prediction In Silico Prediction->Primary Biochemical Assay Predicted Targets Cellular Target Engagement Cellular Target Engagement Primary Biochemical Assay->Cellular Target Engagement Confirmed Hit Biophysical Interaction Biophysical Interaction Primary Biochemical Assay->Biophysical Interaction Confirmed Hit Genetic Validation Genetic Validation Primary Biochemical Assay->Genetic Validation Confirmed Hit

Caption: A proposed workflow for the identification and orthogonal validation of this compound's molecular target.

II. Phase 1: Target Identification

The initial phase focuses on generating a list of putative protein targets for this compound using complementary experimental and computational methods.

A. Affinity Chromatography-Mass Spectrometry (AC-MS)

This "target fishing" approach aims to isolate proteins from a complex biological lysate that physically interact with this compound.[1]

Experimental Protocol:

  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A position for linker attachment should be chosen that is predicted to be distal from the key binding pharmacophore.

    • Incubate the derivatized compound with the activated beads to achieve covalent immobilization.

    • Wash the beads extensively to remove any non-covalently bound compound.

  • Affinity Chromatography:

    • Prepare a cell lysate from a relevant cell line or tissue.

    • Incubate the lysate with the this compound-coupled beads to allow for protein binding.

    • As a negative control, incubate the lysate with beads that have been treated with the linker alone.

    • Wash the beads with a series of buffers of increasing stringency to remove non-specific protein binders.

  • Elution and Protein Identification:

    • Elute the specifically bound proteins from the beads. This can be achieved by competitive elution with an excess of free this compound, or by denaturation with a strong chaotropic agent.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands that are present in the this compound elution but absent or significantly reduced in the control elution.

    • Identify the proteins in the excised bands using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

B. In Silico Target Prediction

Computational methods can predict potential targets based on the chemical structure of this compound, providing a complementary and cost-effective approach to generate hypotheses.[2][3]

Methodology:

  • Ligand-Based Approaches: Utilize platforms such as PharmMapper, SwissTargetPrediction, or SuperPred to screen the 3D structure of this compound against databases of known pharmacophores. These tools identify proteins that are known to bind ligands with similar structural and chemical features.

  • Structure-Based Approaches (Reverse Docking): If high-quality crystal structures are available, dock the 3D conformer of this compound into the binding sites of a panel of potential protein targets. Calculate the binding energy for each interaction to rank the most likely targets.

Data Presentation: Putative Target List

Identification MethodPutative TargetGene NameConfidence Score/Rank
Affinity Chromatography-MSProtein XGENEXMascot Score: 120
Affinity Chromatography-MSProtein YGENEYMascot Score: 95
In Silico (PharmMapper)Protein ZGENEZFit Score: 0.85
In Silico (SwissTarget)Protein YGENEYProbability: 0.72

III. Phase 2: Hit Confirmation and Prioritization

The list of putative targets from Phase 1 must be confirmed using a primary biochemical or biophysical assay to eliminate false positives and prioritize the most promising candidates for further validation.

A. Primary Biochemical/Biophysical Assay

The choice of assay will depend on the nature of the prioritized putative target. For example, if the target is an enzyme, an enzymatic activity assay would be appropriate. If it is a receptor, a radioligand binding assay could be used. For this guide, we will describe Surface Plasmon Resonance (SPR) as a versatile primary assay to confirm direct binding.

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions.[2]

  • Chip Preparation:

    • Covalently immobilize the purified putative target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

    • A control flow cell should be prepared with an irrelevant protein to assess non-specific binding.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the chip surface.

    • Monitor the change in the refractive index, which is proportional to the mass of this compound binding to the immobilized protein.

    • After each injection, regenerate the chip surface to remove the bound compound.

  • Data Analysis:

    • Generate sensorgrams (response units vs. time) for each concentration.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation: Binding Affinity of Confirmed Hits

Putative TargetSPR KD (µM)
Protein X1.5
Protein Y25.0
Protein ZNo binding detected

Based on these hypothetical results, Protein X would be prioritized for orthogonal validation due to its higher affinity.

IV. Phase 3: Orthogonal Validation

This crucial phase employs multiple, independent methods to confirm that the interaction between this compound and the prioritized target (Protein X) occurs in a cellular context and is responsible for the compound's biological activity.

G cluster_0 Orthogonal Validation Strategy CETSA Cellular Thermal Shift Assay (CETSA) Confirms target engagement in cells High Confidence Target High Confidence Target CETSA->High Confidence Target SPR_Validation Surface Plasmon Resonance (SPR) Quantifies direct binding affinity SPR_Validation->High Confidence Target Knockdown Genetic Knockdown/Knockout Links target to cellular phenotype Knockdown->High Confidence Target

Caption: The logic of using orthogonal methods to build confidence in a molecular target.

A. Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in intact cells or cell lysates by measuring changes in the thermal stability of the target protein upon ligand binding.[4][5]

Experimental Protocol:

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Quantify the amount of soluble Protein X remaining in the supernatant at each temperature using a specific antibody-based method (e.g., Western blot or ELISA).

  • Data Analysis: Plot the percentage of soluble Protein X as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and cellular engagement.

B. Genetic Validation (siRNA/CRISPR)

Genetic knockdown or knockout of the target protein should abolish or significantly reduce the cellular phenotype observed upon treatment with this compound.[6]

Experimental Protocol:

  • Gene Silencing: Transfect cells with siRNA targeting the mRNA of Protein X or use CRISPR/Cas9 to generate a knockout cell line. Use a non-targeting siRNA or a wild-type cell line as a control.

  • Confirmation of Knockdown/Knockout: Confirm the reduction or absence of Protein X expression by Western blot or qPCR.

  • Phenotypic Assay: Treat both the knockdown/knockout cells and control cells with this compound.

  • Measure Phenotype: Measure a relevant cellular phenotype (e.g., cell viability, proliferation, or a specific signaling pathway readout).

  • Data Analysis: If this compound's effect on the phenotype is diminished in the knockdown/knockout cells compared to the control cells, it provides strong evidence that Protein X is the relevant molecular target.

Data Presentation: Orthogonal Validation Summary

Validation MethodMetricResult with this compoundInterpretation
CETSAΔTm+ 4.2 °CDirect target engagement in intact cells.
SPRKD1.5 µMConfirms direct, high-affinity binding.
siRNA KnockdownCell Viability IC50Control Cells: 5 µMProtein X KD Cells: > 50 µMProtein X is required for the compound's cytotoxic effect.

V. Conclusion

By following this structured, multi-phase approach, researchers can move from an uncharacterized natural product to a high-confidence, orthogonally validated molecular target. The combination of unbiased discovery methods with rigorous, independent validation techniques provides a robust framework for elucidating the mechanism of action of this compound, thereby enabling further drug development efforts. The experimental protocols and data presentation formats provided in this guide are intended to serve as a template for such an investigation.

References

Benchmarking (16R)-Dihydrositsirikine's Cytotoxic Activity Against a Known Anticancer Inhibitor Library

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comparison guide provides a comprehensive analysis of the cytotoxic activity of (16R)-Dihydrositsirikine, a natural alkaloid isolated from Catharanthus roseus, benchmarked against a curated library of known anticancer inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel natural products.

This compound belongs to the large family of indole (B1671886) alkaloids found in the medicinal plant Catharanthus roseus.[1] This plant is renowned for producing some of the most important anticancer drugs, including vinblastine (B1199706) and vincristine, which are used in the treatment of various cancers like leukemia and lymphoma.[2][3][4] These well-known alkaloids exert their anticancer effects by interfering with microtubule dynamics, which is essential for cell division.[4] Given its origin, this compound is a promising candidate for investigation as a novel cytotoxic agent.

This guide presents a hypothetical benchmarking study designed to evaluate the cytotoxic potency of this compound against a panel of human cancer cell lines. Its performance is compared to a library of established anticancer compounds with diverse mechanisms of action, providing a clear perspective on its potential efficacy and selectivity.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and selected inhibitors from a well-characterized anticancer drug library against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

CompoundMechanism of ActionMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
This compound Putative Anticancer Agent XX.X XX.X XX.X
PaclitaxelMicrotubule Stabilizer0.010.020.008
VinblastineMicrotubule Destabilizer0.0050.010.003
DoxorubicinTopoisomerase II Inhibitor0.50.80.3
CisplatinDNA Cross-linking Agent5.08.03.5
GefitinibEGFR Inhibitor>1000.1>100

Note: The IC50 values for this compound are presented as "XX.X" to indicate that this is a hypothetical study. Actual experimental data would be required to populate these fields.

Experimental Protocols

Cell Culture

Human cancer cell lines (MCF-7, A549, and HeLa) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound or the library inhibitors. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Cell Culture cluster_assay MTT Cytotoxicity Assay cluster_analysis Data Analysis cell_lines Cancer Cell Lines (MCF-7, A549, HeLa) culture Culture in DMEM + 10% FBS cell_lines->culture seeding Seed cells in 96-well plates culture->seeding treatment Treat with this compound and Inhibitor Library seeding->treatment incubation Incubate for 72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition solubilization Solubilize formazan crystals mtt_addition->solubilization readout Measure absorbance at 570 nm solubilization->readout calculation Calculate % Cell Viability readout->calculation ic50 Determine IC50 values calculation->ic50 comparison Compare with Inhibitor Library ic50->comparison

Caption: Workflow for assessing the cytotoxicity of this compound.

Postulated Signaling Pathway of Cytotoxicity

signaling_pathway cluster_compound Compound Action cluster_cellular Cellular Processes compound This compound microtubules Microtubule Dynamics compound->microtubules Inhibition mitosis Mitotic Spindle Formation microtubules->mitosis cell_cycle Cell Cycle Progression mitosis->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis Arrest leads to cell_death Cell Death apoptosis->cell_death

Caption: Postulated mechanism of this compound-induced cytotoxicity.

References

Safety Operating Guide

Personal protective equipment for handling (16R)-Dihydrositsirikine

Author: BenchChem Technical Support Team. Date: December 2025

(16R)-Dihydrositsirikine is a natural product intended for laboratory research purposes. [1] Due to the limited availability of a specific Safety Data Sheet (SDS), the following guidance is based on general principles of laboratory safety for handling chemical compounds of unknown toxicity. Researchers, scientists, and drug development professionals should handle this substance with care, assuming it may be hazardous.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves should be worn. Inspect gloves for any signs of degradation before use and change them frequently.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect from splashes or airborne particles.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Fume hood or approved respiratorAll handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work should be performed in a well-ventilated laboratory.

  • A certified chemical fume hood is the primary engineering control to be used when handling the solid compound or preparing solutions.

Safe Handling Procedures:

  • Before handling, ensure all necessary PPE is donned correctly.

  • Avoid the formation of dust when handling the solid material.

  • Weigh the compound in a fume hood or a ventilated balance enclosure.

  • If preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Wash hands thoroughly after handling, even if gloves were worn.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

Contaminated materials and waste containing this compound should be treated as hazardous chemical waste. An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.[2]

  • Solid Waste: Collect any solid waste, including contaminated gloves, weigh paper, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions of this compound should be collected in a labeled, sealed, and appropriate hazardous waste container.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Workflow

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Review Safety Information B Don Appropriate PPE A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Perform Experiment D->E F Collect Waste E->F G Decontaminate Work Area F->G H Doff PPE G->H I Wash Hands H->I

Caption: Safe Handling Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.